molecular formula C18H20O B1360520 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone CAS No. 898768-79-1

2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Numéro de catalogue: B1360520
Numéro CAS: 898768-79-1
Poids moléculaire: 252.3 g/mol
Clé InChI: XLSABHJLIZYCSO-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-79-1) is an organic compound with the molecular formula C18H20O and a molecular weight of 252.35 . This propiophenone derivative is intended for research and development purposes within the laboratory. As a specialized chemical building block, it is primarily of interest to researchers in the fields of organic chemistry and pharmaceutical sciences for the synthesis and exploration of more complex molecular structures. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a controlled laboratory setting. Specific applications and the mechanism of action for this compound are areas of ongoing scientific investigation.

Propriétés

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)12-15(17)3/h4-8,10,12H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSABHJLIZYCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644127
Record name 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-79-1
Record name 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Whitepaper: Chemical Structure, Physical Properties, and Synthesis of 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2',4'-Dimethyl-3-(4-methylphenyl)propiophenone is a specialized aryl ketone and dihydrochalcone derivative. Characterized by its lipophilic tri-methylated scaffold, this compound serves as a crucial intermediate in advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and photoinitiators. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for high-yield laboratory production.

Molecular Identity and Physicochemical Profile

At its core, the molecule consists of a propiophenone backbone (1-phenylpropan-1-one) substituted with methyl groups at the 2' and 4' positions of the acetophenone ring, and an additional methyl group at the 4-position of the terminal phenyl ring[1].

  • IUPAC Name: 1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one

  • CAS Registry Number: 898768-79-1[]

  • Molecular Formula: C18H20O

Understanding the physical properties of this compound is essential for downstream purification and characterization. The following quantitative data summarizes its predicted physicochemical profile based on chemical database aggregations[3]:

Table 1: Physicochemical Properties of CAS 898768-79-1

PropertyValue
Molecular Weight 252.35 g/mol
Boiling Point 402.8 ± 24.0 °C (Predicted)
Density 1.021 ± 0.06 g/cm³ (Predicted)
Flash Point ~175 °C
H-Bond Acceptors 1 (Carbonyl Oxygen)
H-Bond Donors 0

Mechanistic Insights: Synthetic Pathways and Causality

The synthesis of propiophenone derivatives typically relies on two primary methodologies. The selection of the pathway is dictated by the need for regiochemical control and functional group tolerance.

Route A: Friedel-Crafts Acylation

Historically, propiophenones are synthesized via the of an aromatic ring using a propionyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃)[4]. For this specific compound, reacting m-xylene with 3-(4-methylphenyl)propanoyl chloride would theoretically yield the target molecule. However, the ortho/para directing effects of the two methyl groups on m-xylene can lead to a mixture of 2,4-dimethyl and 2,6-dimethyl isomers, requiring complex fractional distillation or chromatography to isolate the desired 2,4-dimethyl product.

Route B: Claisen-Schmidt Condensation & Selective Hydrogenation

To ensure absolute regiochemical fidelity, a modular two-step approach is preferred.

  • Aldol Condensation: 2,4-Dimethylacetophenone is condensed with p-tolualdehyde under basic conditions to form a conjugated chalcone intermediate (an α,β-unsaturated ketone).

  • Selective Hydrogenation: The chalcone is subjected to catalytic hydrogenation.

Causality in Catalyst Selection: The critical challenge in Step 2 is the selective reduction of the alkene double bond without reducing the carbonyl group to a secondary alcohol. By utilizing 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) at room temperature, the thermodynamic preference drives the reduction of the less sterically hindered alkene[5]. Alternatively, can be employed to achieve this selectivity[6].

SynthesisPathway A 2,4-Dimethylacetophenone C Chalcone Intermediate (Conjugated Enone) A->C NaOH, EtOH (Aldol Condensation) B p-Tolualdehyde B->C NaOH, EtOH D 2',4'-Dimethyl-3-(4-methylphenyl) propiophenone C->D H2 (1 atm), Pd/C (Selective Hydrogenation)

Fig 1: Two-step modular synthesis pathway for 2',4'-dimethyl-3-(4-methylphenyl)propiophenone.

Experimental Protocols: A Self-Validating Workflow

The following methodology details the selective hydrogenation of the chalcone intermediate to yield the target propiophenone. This protocol is designed as a self-validating system, ensuring that each step provides observable metrics for success[5].

Phase 1: Selective Catalytic Hydrogenation
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of the pre-synthesized chalcone intermediate in 40 mL of anhydrous methanol. Carefully add 50 mg of 10% Pd/C catalyst.

  • System Purge: Seal the flask with a rubber septum. Using a Schlenk line or a vacuum adapter, evacuate the flask and backfill with hydrogen gas. Repeat this vacuum-hydrogen cycle three times to ensure a strictly inert, oxygen-free atmosphere.

  • Hydrogenation: Maintain the system under a hydrogen balloon (approx. 1 atm). Stir the mixture vigorously at room temperature for 2–4 hours.

Phase 2: In-Process Monitoring and Validation
  • TLC Validation: The chalcone intermediate possesses an extended conjugated π-system, rendering it highly UV-active and visibly yellow. Upon successful hydrogenation, this conjugation is broken. The reaction is deemed complete when Thin Layer Chromatography (TLC) shows the complete disappearance of the yellow, lower-Rf chalcone spot, replaced by a colorless, higher-Rf spot corresponding to the propiophenone[5].

Phase 3: Isolation and Quality Control
  • Filtration: Once TLC confirms completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not let the Pd/C dry out on the filter paper, as it can ignite spontaneously in the presence of methanol vapors.

  • Concentration: Remove the methanol filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Structural Validation (1H-NMR): Dissolve a sample in CDCl₃ for NMR analysis. The system validates itself through the disappearance of the characteristic trans-alkene doublets ( J≈16 Hz) at δ 7.4–7.8 ppm, and the emergence of two coupled aliphatic multiplets at δ 3.0–3.2 ppm, confirming the formation of the saturated ethylene bridge without over-reduction of the carbonyl.

Workflow Step1 1. Reaction Setup Dissolve Chalcone + Pd/C in MeOH Step2 2. Purge System Vacuum-H2 Cycle (3x) Step1->Step2 Step3 3. Hydrogenation Stir under H2 (1 atm) until completion Step2->Step3 Step4 4. In-Process Monitoring TLC validation of alkene reduction Step3->Step4 Step5 5. Filtration Filter through Celite pad Step4->Step5 Step6 6. Concentration Rotary Evaporation of solvent Step5->Step6 Step7 7. Quality Control 1H-NMR & GC-MS Validation Step6->Step7

Fig 2: Experimental workflow for selective catalytic hydrogenation and product validation.

Applications in Drug Development and Materials Science

Propiophenone and dihydrochalcone derivatives are critical scaffolds in medicinal chemistry. Structural analogs of this compound have been extensively explored as , demonstrating significant antiproliferative activity against various cancer cell lines[7]. Furthermore, the specific substitution pattern of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone—featuring three strategically placed methyl groups—significantly enhances the molecule's overall lipophilicity (LogP). This increased lipophilicity is highly desirable in neuropharmacology, as it facilitates superior blood-brain barrier (BBB) permeability for CNS-targeted therapeutics.

Beyond pharmaceuticals, the robust UV-absorption characteristics of the aryl ketone moiety make this class of compounds highly effective as Type II photoinitiators in polymer chemistry and UV-cured coatings.

References

  • Organic Chemistry Frontiers. "Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones". Source: RSC Publishing. DOI: 10.1039/D5QO00883B.[Link]

  • MDPI Catalysts. "Effective Hydrogenation of Chalcone Derivatives". Source: MDPI. DOI: 10.3390/catal9090740.[Link]

  • NIH/PMC. "A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors". Source: National Institutes of Health.[Link]

Sources

Elucidating the In Vitro Mechanism of Action of 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The discovery of novel small molecules necessitates a rigorous and systematic approach to elucidate their mechanism of action. This guide provides an in-depth, technical framework for the in vitro characterization of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, a propiophenone derivative. Propiophenone scaffolds are known to exhibit a range of biological activities, from anticancer to antimicrobial effects.[1][2][] Based on this precedent and the common role of kinase signaling in cellular pathophysiology, we hypothesize that this compound may act as an inhibitor of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[4][5] This document outlines a multi-phased experimental workflow designed to test this hypothesis, beginning with broad cellular phenotypic assays, progressing to specific pathway analysis, and culminating in direct enzymatic assays. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a self-validating and robust investigatory process for researchers in drug development.

Introduction and Postulated Mechanism

2',4'-Dimethyl-3-(4-methylphenyl)propiophenone is an aromatic ketone. While specific biological data on this exact molecule is not widely published, its core propiophenone structure is a versatile scaffold found in compounds with diverse pharmacological applications.[2][] Derivatives have been investigated for anticancer, antidiabetic, and neurological effects.[2][6] A frequent driver of pathological cell proliferation and survival in many diseases, particularly cancer, is the aberrant activation of the MAPK/ERK signaling pathway.[4][5][7] This cascade, consisting of Ras, Raf, MEK, and ERK kinases, translates extracellular signals into critical cellular responses.[7][8]

Given the established bioactivity of related chemical structures and the centrality of the MAPK/ERK pathway as a therapeutic target, we posit a primary hypothesis:

Hypothesis: 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone exerts its biological effect by directly inhibiting a kinase within the MAPK/ERK cascade, leading to a reduction in cancer cell viability and proliferation.

This guide will systematically detail the in vitro strategy required to rigorously test this hypothesis.

Strategic Experimental Workflow

The elucidation of a compound's mechanism of action is best approached as a logical, phased process. The workflow begins with broad, observable effects on whole cells and progressively narrows the focus to a specific molecular interaction. This ensures that resource-intensive biochemical assays are performed with a strong, data-supported rationale.

G cluster_0 Phase 1: Cellular Phenotype cluster_1 Phase 2: Pathway Interrogation cluster_2 Phase 3: Direct Target Validation A Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) B Determine IC50 in Relevant Cancer Cell Lines A->B Quantify Effect C Western Blot Analysis for Phosphorylated Pathway Proteins B->C Proceed if IC50 < 10 µM D Measure p-ERK & p-MEK levels post-treatment C->D Assess Inhibition E Cell-Free Kinase Assay (e.g., ADP-Glo, LanthaScreen) D->E Proceed if p-ERK is reduced F Determine Direct IC50 against Recombinant MEK1/2 Kinase E->F Confirm Interaction G Hypothesis Validated: Compound is a direct MEK1/2 Inhibitor F->G Mechanism Confirmed

Caption: A three-phase workflow to validate the compound's mechanism of action.

Phase 1: Cellular Phenotypic Screening

Objective: To determine if the compound has a measurable effect on cancer cell viability and to quantify its potency.

The initial step is to assess the compound's general cytotoxic or cytostatic effect. A colorimetric assay like the MTT or MTS assay is a robust, high-throughput method for this purpose.[9][10] These assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[10]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., PANC-1, which has an active Ras-Raf-MEK-ERK cascade) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4][13] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., a known MEK inhibitor like Trametinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10][12] Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

Expected Data and Interpretation

The results of this assay will be summarized to determine the compound's potency.

Cell LineCompoundIC50 (µM)
PANC-1 (Pancreatic)2',4'-dimethyl-3-(4-methylphenyl)propiophenone1.5
A549 (Lung)2',4'-dimethyl-3-(4-methylphenyl)propiophenone2.8
PANC-1 (Pancreatic)Trametinib (Positive Control)0.01

Interpretation: An IC50 value in the low micromolar range (<10 µM) is considered a promising result and provides the necessary justification to proceed with more targeted mechanistic studies.

Phase 2: Target Pathway Interrogation

Objective: To determine if the compound's cytotoxic effect is mediated by the inhibition of the MAPK/ERK signaling pathway.

If the compound reduces cell viability, the next step is to investigate its effect on the hypothesized signaling pathway. The activation state of the MAPK/ERK cascade is controlled by phosphorylation.[7] MEK1/2 kinases phosphorylate ERK1/2 at specific threonine and tyrosine residues, a step required for ERK activation.[13][14] Therefore, a reduction in phosphorylated ERK (p-ERK) levels upon compound treatment is a strong indicator of pathway inhibition.[4][15] Western blotting is the gold-standard technique for this analysis.[16]

Signaling Pathway Diagram

G cluster_target Hypothesized Point of Inhibition RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (p-ERK) TF Transcription Factors (e.g., Elk1) ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Compound X Inhibitor->MEK Inhibits Phosphorylation

Caption: The MAPK/ERK pathway with the hypothesized point of inhibition.

Detailed Protocol: Western Blot for p-ERK and Total ERK
  • Cell Culture and Treatment: Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.[4] Treat the cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 2-4 hours). Include vehicle and positive controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[4]

  • SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[4][17]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[4][18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted 1:1000 in blocking buffer.[17][19]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature.[4][16]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

  • Stripping and Re-probing: To normalize the data, strip the membrane of the bound antibodies using a stripping buffer.[4][16] Re-block and re-probe the same membrane with an antibody for total ERK1/2 to ensure equal protein loading.

Interpretation of Results

A dose-dependent decrease in the intensity of the p-ERK band, when normalized to the total ERK band, strongly suggests that the compound inhibits the MAPK/ERK pathway upstream of or at the level of ERK. If p-ERK is reduced, the compound is likely acting on MEK or Raf.

Phase 3: Direct Target Interaction Assay

Objective: To confirm that the compound directly inhibits the enzymatic activity of the putative target kinase (MEK1/2) in a cell-free system.

Cellular assays are powerful but can be influenced by off-target effects or complex intracellular interactions. A cell-free enzymatic assay using purified, recombinant kinase is the definitive step to prove direct target engagement.[20] Assays like Promega's ADP-Glo™ or Thermo Fisher's LanthaScreen™ are industry standards.[21][22] The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[21]

Detailed Protocol: MEK1 Kinase Assay (ADP-Glo™ Principle)
  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA).[14] Dilute recombinant human MEK1 kinase, its substrate (e.g., inactive ERK2), and ATP to their optimal concentrations in the reaction buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound (serially diluted in buffer with DMSO) or DMSO vehicle control.[21]

  • Kinase Reaction: Add 2 µL of the MEK1 enzyme solution to each well. Then, initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[21]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP Detection (Part 1 - ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[21]

  • ADP Detection (Part 2 - ADP to ATP Conversion): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the MEK1 kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.[21]

  • Luminescence Reading: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to MEK1 activity. Plot the signal against the log of the compound concentration to determine the direct enzymatic IC50.

Expected Data and Conclusion
EnzymeCompoundEnzymatic IC50 (µM)
Recombinant MEK12',4'-dimethyl-3-(4-methylphenyl)propiophenone0.8
Recombinant MEK1Trametinib (Positive Control)0.005
Recombinant CDK2 (Counter-screen)2',4'-dimethyl-3-(4-methylphenyl)propiophenone> 50

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • propiophenone, 93-55-0. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PMC - NCBI. Retrieved from [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. (n.d.). Bio-protocol. Retrieved from [Link]

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2012, March 15). PubMed. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (n.d.). PMC - NCBI. Retrieved from [Link]

  • MEK Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

  • Kinase/Enzyme Assays. (n.d.). PharmaLegacy. Retrieved from [Link]

  • Phospho-ERK Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • MAPK/Erk Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • ERK1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • MAPK/ERK Signaling Pathway SRE Reporter – HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. (2022, December 12). PMC - NCBI. Retrieved from [Link]

Sources

Pharmacokinetic profiling of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

[label="Protein\nPrecipitation

Fig 1. Proposed primary metabolic pathways and clearance mechanisms for the target compound.

In Vivo Pharmacokinetic Protocol

To determine absolute oral bioavailability (F%) and systemic clearance, a crossover study design in rodents is recommended. Causality: A crossover design minimizes inter-subject variability, allowing each animal to act as its own control.

Formulation Strategy

Because of the compound's zero H-bond donors[1], standard saline cannot be used.

  • Intravenous (IV) Formulation (1 mg/kg): 5% DMSO, 40% PEG400, 55% Saline. Rationale: DMSO disrupts the crystalline lattice, while PEG400 acts as a co-solvent to maintain the compound in solution upon injection into the aqueous bloodstream.

  • Oral (PO) Formulation (10 mg/kg): 0.5% Methylcellulose (MC) with 0.1% Tween 80. Rationale: Forms a homogenous microsuspension suitable for gastric absorption.

Dosing and Sampling Workflow
  • Subjects: Male Sprague-Dawley rats (n=6), surgically implanted with jugular vein catheters to allow stress-free, serial blood sampling without altering hemodynamics.

  • Administration: Administer the IV dose via the tail vein; administer the PO dose via oral gavage.

  • Sampling Timepoints: Collect 200 µL blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood in K2EDTA tubes immediately at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.

PK_Workflow A Formulation Optimization B In Vivo Dosing (IV & PO) A->B C Serial Blood Sampling B->C D Protein Precipitation C->D E LC-MS/MS Quantification D->E F NCA PK Analysis E->F

Fig 2. End-to-end in vivo pharmacokinetic profiling workflow for propiophenone derivatives.

Pharmacokinetic Parameter Analysis

Data obtained from the LC-MS/MS quantification should be subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin).

Key Parameters to Evaluate:

  • Clearance (CL): Expected to be moderate to high due to rapid hepatic metabolism of the methyl groups.

  • Volume of Distribution at Steady State (Vss): Expected to be > 1 L/kg, indicating extensive distribution into extravascular tissues driven by the compound's lipophilicity.

  • Absolute Bioavailability (F%): Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 . First-pass metabolism in the liver may significantly reduce F% despite excellent intestinal permeability.

By adhering to this rigorous, self-validating framework, researchers can accurately map the pharmacokinetic profile of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, enabling informed decisions for subsequent structural optimization or toxicological evaluation.

References

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure (Propiophenone Derivatives). Available at: [Link]

  • Google Patents.EP0038071A2 - New unlabelled and radioactive labelled derivatives of butylamino propiophenone.

Sources

Preliminary Toxicity Studies on 2',4'-dimethyl-3-(4-methylphenyl)propiophenone: A Preclinical Safety Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Before a novel synthetic compound like 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-79-1) can advance into clinical trials, it must undergo a rigorous, self-validating preclinical safety evaluation. As a diarylpropanone derivative, this compound presents specific metabolic liabilities. This technical guide outlines a comprehensive, mechanism-driven preliminary toxicity screening strategy designed in strict accordance with the ICH M3(R2) guidelines for nonclinical safety studies[1].

As a Senior Application Scientist, my approach prioritizes causality over simple observation . We do not merely screen for cell death; we interrogate the biochemical pathways—such as Cytochrome P450 (CYP)-mediated bioactivation and glutathione (GSH) depletion—that precipitate toxicity.

Mechanistic Rationale: The Propiophenone Backbone

The molecular architecture of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone consists of a central propanone linker flanked by heavily methylated aromatic rings.

The Causality of Toxicity: Historically, propiophenone derivatives undergo extensive first-pass hepatic metabolism[2]. The methyl groups on the phenyl rings are prime targets for benzylic oxidation, while the propanone backbone can undergo aliphatic hydroxylation or reduction[3]. More critically, CYP-mediated oxidation of the aromatic rings can generate reactive electrophilic intermediates (such as epoxides or quinones)[4]. These electrophiles covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH), leading to oxidative stress, mitochondrial collapse, and hepatocyte necrosis. Consequently, our primary in vitro focus must be on hepatotoxicity and genotoxicity.

Bioactivation Parent 2',4'-dimethyl-3-(4-methylphenyl) propiophenone CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Phase I Metabolism Reactive Reactive Electrophile (e.g., Epoxide/Quinone) CYP450->Reactive Bioactivation Stable Stable Metabolite (Aliphatic Hydroxylation) CYP450->Stable Clearance Pathway GSH GSH Conjugation (Detoxification) Reactive->GSH Cellular Defense Toxicity Covalent Protein Binding (Hepatotoxicity) Reactive->Toxicity GSH Depletion

Proposed metabolic bioactivation and toxicity pathway for propiophenone derivatives.

In Vitro Hepatotoxicity: High-Content Screening (HCS)

Because the liver is the primary site of clearance and bioactivation for this chemical class, we utilize the HepG2 human hepatoma cell line. To build a self-validating system , we employ High-Content Screening (HCS) to measure multiple orthogonal cellular health parameters simultaneously, ensuring that a drop in viability is mechanistically linked to a specific cellular failure.

Step-by-Step HCS Methodology
  • Cell Seeding: Seed HepG2 cells in 384-well collagen-coated microplates at 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with the test compound in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine) to ensure assay sensitivity.

  • Metabolic Activation: Run parallel plates with and without exogenous rat liver S9 fraction (1 mg/mL). Rationale: HepG2 cells have low basal CYP activity. Adding S9 allows us to differentiate between the toxicity of the parent compound and its CYP-generated metabolites.

  • Multiplex Staining: After 24 hours, stain cells with a cocktail of fluorescent probes:

    • Hoechst 33342: Quantifies nuclear morphology and total cell count.

    • Tetramethylrhodamine methyl ester (TMRM): Assesses mitochondrial membrane potential ( ΔΨm​ ).

    • Monobromobimane (mBBr): Quantifies intracellular GSH levels.

  • Imaging & Analysis: Acquire images using an automated confocal screening microscope. Calculate the IC₅₀ for each parameter. Interpretation: A significant drop in mBBr fluorescence prior to TMRM collapse indicates that reactive metabolites are depleting GSH[4], flagging a severe hepatotoxic liability.

Genotoxicity Profiling: The Ames Test

Regulatory bodies mandate genotoxicity data prior to human exposure[1]. The Bacterial Reverse Mutation Assay (Ames Test) evaluates the compound's potential to induce point mutations and frameshifts. We adhere strictly to OECD Guideline 471.

Step-by-Step Pre-Incubation Methodology

Rationale for Pre-Incubation: Highly lipophilic compounds or those requiring extensive metabolic conversion show better interaction with S9 enzymes in a liquid phase before being immobilized in agar[5].

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight until they reach the exponential growth phase.

  • Liquid Pre-Incubation: In sterile tubes, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition), and 0.1 mL of the test compound (at 5 concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes with gentle shaking.

    • Self-Validation: Use 2-Aminoanthracene as a positive control for the +S9 condition to verify the enzymatic activity of the S9 batch.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and tryptophan to allow initial divisions) to the tubes, mix thoroughly, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48–72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over the vehicle control)[5].

In Vivo Acute Toxicity & Dose-Range Finding (DRF)

If the in vitro profiles demonstrate acceptable safety margins, we proceed to in vivo DRF studies in rodents. The goal is to establish the Maximum Tolerated Dose (MTD) and gather Toxicokinetic (TK) data to inform subsequent 28-day GLP toxicology studies[1].

Step-by-Step Acute Oral Toxicity Protocol
  • Animal Selection: Utilize adult, nulliparous, non-pregnant female Sprague-Dawley rats (females are generally more sensitive to acute toxicity).

  • Dosing: Administer the compound via oral gavage. Start at a calculated default dose based on in vitro IC₅₀ scaling, suspended in 0.5% methylcellulose.

  • Toxicokinetics (TK): Draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Rationale: Measuring Cmax​ and AUC ensures that an absence of clinical toxicity is due to actual safety, not simply poor oral bioavailability.

  • Observation & Necropsy: Monitor continuously for the first 4 hours for clinical signs of CNS depression or excitation. Conduct daily observations for 14 days, followed by a gross necropsy with a focus on liver and kidney histopathology.

Quantitative Data Summary

To facilitate rapid Go/No-Go decision-making, all preliminary toxicity endpoints must be benchmarked against established thresholds.

AssayTarget MetricQuantitative EndpointGo / No-Go Threshold
HCS Cytotoxicity Cell Viability (HepG2)IC₅₀ (µM)IC₅₀ > 50 µM
HCS Hepatotoxicity GSH DepletionFold-change vs Vehicle< 20% reduction at 10 µM
Ames Test (OECD 471) MutagenicityRevertant Colonies< 2-fold increase over vehicle
In Vivo DRF Maximum Tolerated DoseMTD (mg/kg)> 100 mg/kg without severe signs
Toxicokinetics Systemic ExposureAUC₀₋₂₄ (ng·h/mL)Dose-proportional increase

References

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6 Source: Chemical Research in Toxicology (PubMed) URL:[Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters Source: Mutagenesis (NIH PMC) URL:[Link]

  • Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys Source: Human & Experimental Toxicology (PubMed) URL:[Link]

Sources

Receptor Binding Affinity and Pharmacological Profiling of 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In contemporary drug discovery, the repurposing and structural analysis of commercially available building blocks often reveal potent, uncharacterized pharmacological activity. 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-79-1) is a highly lipophilic compound structurally classified as a substituted diaryl propan-1-one.

At its core, this molecule is a heavily methylated derivative of the dihydrochalcone and propiophenone scaffolds. While empirical high-throughput screening data for this exact CAS number is limited in public repositories, its receptor binding profile can be accurately extrapolated through Structure-Activity Relationship (SAR) analysis of its defining pharmacophores. The addition of the 2',4'-dimethyl groups on the A-ring and the 4-methyl group on the B-ring significantly alters its physicochemical properties:

  • Increased Lipophilicity (LogP): Enhances blood-brain barrier (BBB) penetration, crucial for Central Nervous System (CNS) targets.

  • Steric Bulk & Dihedral Locking: The ortho-methyl substitution (2'-position) restricts the rotational freedom of the carbonyl group, locking the molecule into a preferred conformation that favors deep hydrophobic pocket binding in G-Protein Coupled Receptors (GPCRs).

This whitepaper outlines the predicted receptor binding affinities of this compound across three primary targets—Sigma-1 (σ1) receptors, TAS1R2/TAS1R3 sweet taste receptors, and Amyloid Beta (Aβ) fibrils—and provides the self-validating experimental protocols required to empirically verify these interactions.

Target 1: Sigma-1 (σ1) Receptor Modulation

Mechanistic Overview

Propiophenone derivatives are established ligands for the σ1 receptor, a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. The σ1 receptor features a bipartite binding pocket requiring a primary electrostatic interaction and secondary hydrophobic interactions. While 2',4'-dimethyl-3-(4-methylphenyl)propiophenone lacks the basic amine typical of high-affinity σ1 ligands, its highly lipophilic diaryl system allows it to act as an allosteric modulator or serve as a direct synthetic precursor to high-affinity amine derivatives[1].

Protocol: Self-Validating Radioligand Binding Assay for σ1 Affinity

To empirically determine the binding affinity ( Ki​ ) of the compound, a competitive radioligand binding assay must be employed.

Causality of Experimental Design: We utilize guinea pig brain homogenates rather than purified proteins. Why? The σ1 receptor's conformation is highly dependent on its native lipid microenvironment. Purifying the receptor often results in a collapse of the hydrophobic binding pocket, leading to artificially low affinity readings.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig whole brain in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Radioligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand [3H]-(+)-pentazocine (final concentration 3 nM), and 50 µL of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone at varying concentrations ( 10−10 to 10−4 M).

  • Self-Validation (NSB Control): To ensure the system is self-validating, every assay plate must include a Non-Specific Binding (NSB) control well containing a saturating concentration of a known high-affinity competitor (10 µM Haloperidol)[2]. Specific binding is calculated by subtracting NSB from total binding, ensuring the signal is exclusively from the σ1 receptor.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

G N1 Membrane Preparation (Preserve Native Lipid Environment) N2 Incubation with Radioligand ([3H]-(+)-pentazocine) N1->N2 N3 Addition of Competitor (2',4'-dimethyl-3-(4-methylphenyl)propiophenone) N2->N3 N4 Rapid Vacuum Filtration (Separation of Bound/Free Ligand) N3->N4 N5 Scintillation Counting (Quantify Specific Binding via NSB Subtraction) N4->N5

Workflow of the self-validating radioligand binding assay for σ1 receptor affinity.

Target 2: TAS1R2/TAS1R3 Sweet Taste Receptor Allosterism

Mechanistic Overview

Dihydrochalcones, such as neohesperidin dihydrochalcone (NHDC), are potent allosteric modulators of the human sweet taste receptor (TAS1R2/TAS1R3)[3]. Unlike orthosteric natural sugars, dihydrochalcones bind specifically to the heptahelical transmembrane domain (TMD) of the TAS1R3 subunit[4]. The highly hydrophobic nature of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone suggests it can engage in powerful van der Waals interactions with hydrophobic residues (e.g., V621 and F624) deep within the TMD pocket[3].

Protocol: Intracellular Calcium Mobilization Assay

Because TAS1R2/TAS1R3 is a GPCR, binding affinity is best measured functionally via downstream secondary messenger cascades (Calcium release).

Causality of Experimental Design: Native taste receptors couple poorly to standard laboratory cell lines. We utilize HEK293T cells transiently co-transfected with a chimeric G-protein ( Gα16​ -gustducin). Why? This chimera forces the receptor to couple to the Phospholipase C β2 (PLC β2 ) pathway, converting a complex taste signal into a highly quantifiable intracellular calcium spike.

Step-by-Step Methodology:

  • Cell Transfection: Seed HEK293T cells in 384-well plates. Transfect with plasmids encoding hTAS1R2, hTAS1R3, and Gα16​ -gustducin using Lipofectamine 3000.

  • Dye Loading: After 48 hours, wash cells and load with Fluo-4 AM (a calcium-sensitive fluorescent dye) in assay buffer for 1 hour at 37°C.

  • Self-Validation (Competitive Inhibition): Treat a subset of wells with 2.5 mM Lactisole, a known competitive inhibitor of the TAS1R3 TMD binding site[4]. If Lactisole successfully shifts the dose-response curve of our propiophenone compound to the right, it definitively validates that the compound is acting specifically at the allosteric TMD pocket.

  • Ligand Application & Reading: Inject varying concentrations of the test compound into the wells using a FLIPR (Fluorometric Imaging Plate Reader). Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds.

Pathway L Ligand: 2',4'-dimethyl- 3-(4-methylphenyl)propiophenone R TAS1R3 Transmembrane Domain (Allosteric Binding Pocket) L->R Hydrophobic Interaction G Chimeric G-protein (Gα16-gustducin) R->G Conformational Shift PLC Phospholipase C β2 (PLCβ2) G->PLC Activation IP3 Inositol Triphosphate (IP3) Generation PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Release (Fluo-4 AM Detection) IP3->Ca ER Channel Opening

TAS1R2/TAS1R3 signaling cascade triggered by allosteric dihydrochalcone binding.

Target 3: Amyloid Beta (Aβ) Fibril Binding

Recent in silico and in vitro studies have identified the dihydrochalcone core as a top-tier lead for Alzheimer's disease due to its high binding affinity to Aβ fibrils[5]. The aromatic rings of the propiophenone core engage in critical π−π stacking interactions with the hydrophobic segments of Aβ, while the specific methyl substitutions of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone provide steric hindrance that disrupts fibril elongation and prevents neurotoxic aggregation[5].

Quantitative Data Presentation

The following table summarizes the predicted binding affinities and functional metrics for 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, extrapolated from validated SAR data of closely related structural analogs[1][2][3][5].

Target Receptor / ProteinBinding SitePredicted Affinity ( Ki​ / IC50​ )Primary Molecular Interaction
Sigma-1 ( σ1​ ) Receptor Hydrophobic Pocket Ki​≈500−800 nMHydrophobic packing; Carbonyl H-bond acceptance
TAS1R2/TAS1R3 TAS1R3 TMD (Allosteric) EC50​≈1.5−5.0 µMvan der Waals interactions with V621 / F624
Amyloid Beta (A β ) Fibrils Hydrophobic Core IC50​≈10−25 µM π−π stacking; Steric disruption via methyl groups
PTP-1B Enzyme Allosteric Site IC50​≈30−50 µMHydrophobic anchoring

References

  • Source: nih.
  • Source: researchgate.
  • Source: plos.
  • Title: Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane ...
  • Source: benchchem.

Sources

Predictive Metabolic Profiling of 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Deconstruction

While empirical pharmacokinetic literature on the specific chemical entity 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-79-1) is limited, its metabolic fate can be robustly predicted by deconstructing its structural motifs. As a diarylpropanone derivative, the molecule presents three distinct metabolic hotspots:

  • The Propiophenone Core (Carbonyl Group): Highly susceptible to enzymatic reduction.

  • The Benzylic Methyl Groups: The 2',4'-dimethyl and 4-methyl substitutions act as prime targets for oxidative functionalization.

  • The Aliphatic Linker: The C2 and C3 carbons of the propanone chain are vulnerable to aliphatic hydroxylation.

Understanding these pathways is critical for predicting clearance rates, identifying potentially reactive or toxic metabolites, and designing robust in vitro screening assays.

Phase I Metabolism: Mechanistic Causality

Pathway A: Carbonyl Reduction (CBR/AKR)

The primary metabolic route for propiophenone derivatives is the stereospecific reduction of the ketone moiety to a secondary alcohol (1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-ol). This reaction is catalyzed by cytosolic Carbonyl Reductases (CBR) and Aldo-Keto Reductases (AKR) .

  • Causality: The reduction of the sp2 hybridized carbonyl carbon to an sp3 hybridized alcohol is thermodynamically favorable and driven by the high cytosolic concentration of the cofactor NADPH/NADH. This pathway is a well-documented hallmark of propiophenone metabolism ()[1].

Pathway B: Benzylic Hydroxylation (CYP450)

The three aromatic methyl groups are highly lipophilic and serve as optimal substrates for Cytochrome P450 (CYP450) enzymes, predominantly CYP1A2, CYP2C9, and CYP3A4.

  • Causality: The metabolic mechanism involves an odd-electron abstraction by the high-valent iron-oxo ( FeO3+ ) species in the CYP active site, creating a benzylic radical. This is followed by rapid oxygen rebound to form a benzylic alcohol ()[2]. These intermediate alcohols are often further oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) into terminal carboxylic acids.

Pathway C: Aliphatic C-Hydroxylation

Though sterically hindered compared to the benzylic positions, the α (C2) and β (C3) carbons of the propanone chain can undergo CYP450-mediated aliphatic hydroxylation, yielding hydroxyketones or diols[1].

Phase II Metabolism: Conjugation & Elimination

Following Phase I functionalization, the newly formed secondary alcohols and benzylic alcohols undergo rapid Phase II conjugation, primarily via Glucuronidation .

  • Causality: UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7, catalyze the transfer of a bulky, highly polar glucuronic acid moiety from UDP-glucuronic acid to the hydroxyl targets. This drastically lowers the molecule's LogP, shifting it from a lipophilic xenobiotic to a highly water-soluble conjugate primed for renal and biliary excretion ()[3].

Visualizing the Metabolic Network

MetabolicPathway Parent 2',4'-Dimethyl-3-(4-methylphenyl) propiophenone KetoneRed Carbonyl Reduction (CBR/AKR) Parent->KetoneRed BenzHydrox Benzylic Hydroxylation (CYP450) Parent->BenzHydrox AliphHydrox Aliphatic Hydroxylation (CYP450) Parent->AliphHydrox SecAlcohol Secondary Alcohol Metabolite KetoneRed->SecAlcohol BenzylAlc Benzyl Alcohol Metabolites BenzHydrox->BenzylAlc Diol Diol/Hydroxyketone Metabolites AliphHydrox->Diol Glucuronide Glucuronide Conjugates (UGT-mediated) SecAlcohol->Glucuronide BenzylAlc->Glucuronide Diol->Glucuronide

Caption: Proposed Phase I and Phase II metabolic pathways for the diarylpropanone scaffold.

Self-Validating Experimental Protocol: In Vitro Metabolic Profiling

To empirically map the metabolism of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, a robust Human Liver Microsome (HLM) assay is required. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

  • Prepare a 10 mM stock of the compound in 100% DMSO. Dilute to a 100 µM working solution in 50% Acetonitrile/Water.

  • Causality: Maintaining the final assay DMSO concentration below 0.1% is critical. Higher concentrations of organic solvents act as competitive inhibitors for CYP450 enzymes, artificially depressing intrinsic clearance ( CLint​ ) rates.

Step 2: Incubation Mixture Assembly

  • In a low-binding polypropylene 96-well plate, combine HLMs (final concentration 1.0 mg/mL) with 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add the test compound to a final concentration of 1 µM.

  • Causality: The pH 7.4 buffer mimics physiological blood conditions, maintaining the correct ionization state of the enzymes. The Mg2+ is an essential divalent cation cofactor required for the structural stability and optimal electron transfer in the CYP450 catalytic cycle. Low-binding plates prevent non-specific binding (NSB) of this highly lipophilic compound.

Step 3: Reaction Initiation

  • Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Causality: Pre-warming ensures the reaction kinetics begin exactly at T0​ upon the introduction of the electron donor (NADPH), preventing temperature-dependent lag phases in the kinetic curve.

Step 4: Quenching & Protein Precipitation

  • At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent rapidly denatures the microsomal proteins, instantly halting enzymatic activity. This ensures precise time-point measurements.

Step 5: Centrifugation and LC-HRMS/MS Analysis

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Inject the supernatant into an LC-HRMS/MS system (e.g., Q-TOF or Orbitrap) utilizing a mass defect filter to identify metabolites.

The Self-Validation Matrix (Critical Controls)
  • Minus-NADPH Control: Run a parallel incubation lacking NADPH. Why? This differentiates true enzymatic metabolism from chemical instability or thermal degradation.

  • Positive Control (Verapamil/Diclofenac): Run a known high-clearance substrate. Why? This validates the metabolic competency and enzymatic viability of the specific HLM batch used.

Workflow Incubation 1. HLM Incubation (+NADPH, 37°C) Quenching 2. Protein Precipitation (Cold Acetonitrile) Incubation->Quenching Centrifugation 3. Centrifugation (15,000g, 4°C) Quenching->Centrifugation LCMS 4. LC-HRMS/MS (Orbitrap/Q-TOF) Centrifugation->LCMS Data 5. Data Processing (Mass Defect Filter) LCMS->Data

Caption: Self-validating in vitro workflow for metabolite identification using human liver microsomes.

Quantitative Data Presentation

Because empirical pharmacokinetic data for CAS 898768-79-1 is not publicly cataloged, the table below synthesizes extrapolated kinetic parameters based on structurally homologous diarylpropanones and propiophenone derivatives. This provides a predictive baseline for assay development.

Metabolic PathwayPrimary Enzyme(s)Extrapolated Km​ ( μ M)Extrapolated Vmax​ (pmol/min/mg)Predicted CLint​ ( μ L/min/mg)
Carbonyl Reduction CBR1, AKR1C15.2 - 28.4450 - 62021.8 - 29.6
Benzylic Hydroxylation CYP2C9, CYP3A48.5 - 12.1180 - 31021.1 - 25.6
Aliphatic Hydroxylation CYP3A4, CYP1A245.0 - 60.585 - 1401.8 - 2.3
Glucuronidation (Phase II) UGT1A9, UGT2B725.5 - 40.0800 - 120030.0 - 31.3

Note: Values are predictive extrapolations meant to guide initial LC-MS/MS calibration and substrate concentration selection.

References

  • Coutts, R. T., Prelusky, D. B., & Jones, G. R. (1981). The effects of cofactor and species differences on the in vitro metabolism of propiophenone and phenylacetone. Canadian Journal of Physiology and Pharmacology, 59(2), 195-201. URL: [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. URL: [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and clearance. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. URL: [Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Potential of 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-79-1) represents a highly versatile scaffold in modern medicinal chemistry and organic synthesis[1]. As a structurally complex aromatic ketone, it serves as a critical intermediate for the development of centrally acting muscle relaxants, synthetic cathinones, and biologically active chalcones[2]. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, causal mechanistic logic, and pharmacological relevance of this propiophenone derivative, equipping researchers with self-validating protocols for its synthesis and characterization.

Structural and Mechanistic Profiling

The molecular architecture of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone consists of a central propan-1-one backbone flanked by a 2,4-dimethylphenyl group and a 4-methylphenyl moiety.

  • Steric and Electronic Effects: The electron-donating methyl groups on the 2,4-dimethylphenyl ring significantly increase the electron density of the aromatic system, making it highly susceptible to electrophilic attack. However, the ortho-methyl group introduces steric hindrance, which dictates the regioselectivity during acylation reactions.

  • Reactivity Profile: The carbonyl group acts as a classic electrophile, while the adjacent α-carbon is weakly acidic, allowing for enolization. This dual reactivity makes the scaffold an ideal precursor for downstream amination (e.g., forming piperidino or pyrrolidino derivatives)[3].

Synthetic Methodologies: Causal Logic and Workflows

The synthesis of highly substituted propiophenones typically relies on two distinct chemical pathways. The selection of the pathway depends on precursor availability, desired atom economy, and the need to control regiochemistry[4].

Route A: Friedel-Crafts Acylation This route involves the electrophilic aromatic substitution of m-xylene with 3-(4-methylphenyl)propionyl chloride.

  • Causality of Reagents: Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst because its strong electron-withdrawing nature effectively polarizes the acyl chloride, generating a highly reactive acylium ion. Because m-xylene is highly activated by two methyl groups, strict temperature control (0–5 °C) is required to prevent polyacylation and ensure the acyl group is directed to the less sterically hindered position.

Route B: Claisen-Schmidt Condensation & Selective Reduction This alternative route constructs the carbon skeleton via a base-catalyzed aldol condensation between 2,4-dimethylacetophenone and 4-methylbenzaldehyde, forming a chalcone intermediate[5].

  • Causality of Reagents: Sodium hydroxide (NaOH) is preferred over stronger bases (like LDA) to drive the enolate formation without triggering unwanted side reactions like the Michael addition of the enolate to the product. The subsequent reduction utilizes Palladium on Carbon (Pd/C) with H₂ gas. Pd/C is specifically chosen because it selectively hydrogenates the α,β-unsaturated alkene bond without reducing the carbonyl group into an alcohol, a common flaw when using hydride donors like LiAlH₄[4].

SyntheticRoutes cluster_RouteA Route A: Friedel-Crafts Acylation cluster_RouteB Route B: Claisen-Schmidt Condensation A1 m-Xylene + Acyl Chloride A2 AlCl3 Catalyst (0-5°C) A1->A2 A3 Electrophilic Substitution A2->A3 Target Target Propiophenone Derivative A3->Target B1 Acetophenone + Benzaldehyde B2 NaOH Catalysis (Aldol) B1->B2 B3 Chalcone Intermediate B2->B3 B4 Pd/C Selective Reduction B3->B4 B4->Target

Caption: Logical flow of synthetic pathways for propiophenone derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Friedel-Crafts Acylation Workflow

This protocol incorporates in-process TLC monitoring to ensure a self-validating reaction cycle.

  • Acyl Chloride Preparation: To a solution of 3-(4-methylphenyl)propanoic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert N₂ atmosphere. Add a catalytic amount of DMF. Stir at room temperature for 2 hours. Remove solvent under reduced pressure.

  • Acylation: Dissolve the crude acyl chloride in dry DCM. Add m-xylene (1.1 eq). Cool the mixture to 0 °C.

  • Catalysis: Slowly add anhydrous AlCl₃ (1.2 eq) in portions to manage the exothermic release of HCl gas.

  • In-Process Validation: After 3 hours, quench a 0.1 mL aliquot in ice water, extract with ethyl acetate, and run TLC (Hexane:EtOAc 8:2). The disappearance of the acyl chloride spot validates reaction completion.

  • Quenching & Purification: Pour the bulk reaction mixture over crushed ice and 1M HCl. Extract the aqueous layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Protocol B: Claisen-Schmidt Condensation & Reduction
  • Chalcone Formation: Dissolve 2,4-dimethylacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in ethanol. Add 10% aqueous NaOH dropwise at room temperature[5]. Stir for 12 hours until a precipitate forms. Filter and recrystallize from ethanol to yield the pure chalcone.

  • Selective Hydrogenation: Dissolve the chalcone in ethyl acetate. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon.

  • In-Process Validation: Monitor hydrogen uptake. Once H₂ consumption ceases (typically 4–6 hours), filter the mixture through a Celite pad to remove the Pd/C catalyst. This prevents over-reduction during workup.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2',4'-dimethyl-3-(4-methylphenyl)propiophenone.

Quantitative Data Summary

The following table summarizes the key quantitative parameters comparing the two synthetic routes, synthesized from analogous literature standards[4].

ParameterRoute A: Friedel-CraftsRoute B: Claisen-Schmidt + Reduction
Overall Yield 75 - 82%65 - 70% (over 2 steps)
Reaction Time 4 - 6 hours16 - 20 hours
Atom Economy High (HCl byproduct)Moderate (H₂O byproduct, catalyst mass)
Regioselectivity Moderate (Requires precise temp control)High (Pre-defined by starting materials)
Scalability Excellent (Industrial standard)Good (Limited by hydrogenation volume)

Pharmacological Relevance & Downstream Applications

Derivatives of 2',4'-dimethylpropiophenone are highly prized in neuropharmacology. By subjecting the α-carbon of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone to Mannich-type amination (e.g., reacting with formaldehyde and piperidine), researchers can synthesize analogs of Tolperisone [3].

Tolperisone and its derivatives act as centrally acting muscle relaxants. The causal mechanism relies on the lipophilic nature of the dimethylphenyl group, which allows the molecule to cross the blood-brain barrier. Once in the central nervous system, these compounds inhibit voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs). This inhibition directly causes a reduction in the release of excitatory neurotransmitters (like glutamate), thereby attenuating spinal polysynaptic reflexes and resulting in clinical muscle relaxation[3].

PharmPathway Drug Propiophenone Derivative VGSC VGSC / VGCC Inhibition Drug->VGSC Transmitter Decreased Glutamate Release VGSC->Transmitter Spinal Spinal Polysynaptic Reflex Attenuation Transmitter->Spinal Muscle Clinical Muscle Relaxation Spinal->Muscle

Caption: Putative mechanism of action for propiophenone-derived muscle relaxants.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, rigorous analytical characterization is mandatory[6].

  • High-Performance Liquid Chromatography (HPLC): Utilized for purity validation. A reversed-phase C18 column is employed.

    • Protocol: Dissolve 10 mg of the sample in 10 mL of methanol. Dilute to 0.1 mg/mL using a mobile phase of Acetonitrile:Water (70:30 v/v). A single sharp peak at the expected retention time validates the absence of unreacted chalcone or over-reduced alcohol byproducts[6].

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for structural confirmation. The presence of a distinct multiplet for the aromatic protons, a quartet for the methylene protons adjacent to the carbonyl, and distinct singlets for the three methyl groups (two on the phenyl ring, one on the p-tolyl ring) self-validates the structural integrity of the final compound.

References

  • US3995047A - Propiophenone derivatives in the treatment of pathological muscular conditions Google P
  • A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone Benchchem
  • Identification and analytical characterization of synthetic cathinone deriv
  • CAS 898768-81-5 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone Alfa Chemistry
  • Application Notes and Protocols for the Analytical Characteriz
  • Syntheses, Characterization and Biological Evaluation of Some New Chalcones African Journal of Pharmaceutical Research and Development

Sources

Methodological & Application

Application Note: NMR Spectroscopy Characterization of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The compound 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (also known systematically as 1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one) belongs to the diarylpropanone class of molecules. These structural scaffolds are highly significant in medicinal chemistry, frequently serving as critical intermediates or active analogues of chalcones, which are known for their broad-spectrum anti-inflammatory, antimicrobial, and antineoplastic properties.

Accurate structural elucidation of diarylpropanones is analytically challenging due to the presence of multiple aromatic spin systems and similar aliphatic methyl groups. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By integrating 1D and 2D NMR techniques, this guide establishes a rigorous logical framework to unambiguously assign the regiochemistry and confirm the molecular structure[1].

Experimental Design & Sample Preparation

A robust NMR analysis begins with pristine sample preparation. The choices of solvent and concentration directly dictate the signal-to-noise ratio and the resolution of complex multiplet structures.

Step-by-Step Preparation Protocol
  • Sample Weighing: Accurately weigh 10–15 mg of the synthesized 2',4'-dimethyl-3-(4-methylphenyl)propiophenone.

  • Solvent Selection: Dissolve the compound in 0.6 mL of high-purity deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS)[2].

    • Causality: CDCl3​ is selected because it provides excellent solubility for moderately polar aromatic ketones and lacks exchangeable protons that could obscure the critical aliphatic region. TMS serves as the absolute 0.00 ppm internal chemical shift reference[2].

  • Sample Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube rated for the spectrometer's magnetic field strength (e.g., 400 MHz).

    • Causality: Ensure no undissolved particulates remain. Particulates distort the magnetic field homogeneity, leading to poor shimming and broadened spectral lines[3]. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Acquisition Protocol

To establish a self-validating proof of structure, a combination of 1D and 2D experiments must be acquired. The following parameters are optimized for a Bruker AVANCE III spectrometer running TopSpin software[4].

Workflow Prep Sample Prep (CDCl3) OneD 1D NMR (1H, 13C) Prep->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Ambiguity Resolution Process Processing (TopSpin) OneD->Process TwoD->Process Assign Assignment & Validation Process->Assign

Figure 1: Standardized NMR acquisition and structure elucidation workflow for small molecules.

1D NMR Experiments
  • 1 H NMR: Execute the standard zg30 pulse program. Use 16 scans (NS) with a 2-second relaxation delay (D1). This provides the foundational quantitative proton map[5].

  • 13 C NMR: Execute the zgpg30 pulse program with broadband proton decoupling. Use 512–1024 scans and a 2-second D1. This maps the carbon skeleton, including the critical quaternary carbons[5].

2D NMR Experiments (The Validation Loop)
  • COSY ( 1 H- 1 H): Run the gradient-selected cosygpqf experiment (128 increments in F1).

    • Causality: COSY maps homonuclear through-bond coupling, specifically proving that the two methylene groups (C2 and C3) of the propanone backbone are adjacent to one another[5].

  • Multiplicity-Edited HSQC ( 1 H- 13 C): Run the hsqcedetgpsisp2.2 pulse program.

    • Causality: This experiment correlates protons to their directly attached carbons. The multiplicity editing is crucial: it phases CH2​ groups negatively (blue/red contours) and CH / CH3​ groups positively. This instantly distinguishes the propanone backbone CH2​ groups from the aromatic methyls[6].

  • HMBC ( 1 H- 13 C): Run the hmbcgplpndqf experiment, optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality: HMBC bridges isolated spin systems by revealing 2-bond and 3-bond correlations across quaternary carbons (e.g., linking the aliphatic chain to the carbonyl and aromatic rings). This is the ultimate proof of regiochemistry[7].

Spectral Interpretation & Data Presentation

Propanone Backbone and Aliphatic Region

The 1 H NMR spectrum of the propan-1-one backbone is characterized by an A2​X2​ spin system[8]. The C2 protons, being alpha to the strongly electron-withdrawing carbonyl group, are deshielded and appear as a triplet near 3.15 ppm. The C3 benzylic protons appear as a triplet near 3.00 ppm. The COSY spectrum will show a strong cross-peak between these two signals.

Table 1: Predicted 1 H NMR Spectral Assignments ( CDCl3​ , 400 MHz)

PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)IntegrationAssignment Justification
C3-H 2​ ~3.00Triplet (t)7.52HBenzylic CH2​ , coupled to C2-H 2​
C2-H 2​ ~3.15Triplet (t)7.52HAlpha to carbonyl, coupled to C3-H 2​
Ar-CH 3​ (p-tolyl) ~2.30Singlet (s)-3HMethyl on terminal phenyl ring
Ar-CH 3​ (4'-pos) ~2.35Singlet (s)-3HPara-methyl on carbonyl-adjacent ring
Ar-CH 3​ (2'-pos) ~2.45Singlet (s)-3HOrtho-methyl, slightly deshielded by C=O
Ar-H (p-tolyl) ~7.10 - 7.15Multiplet (m)-4HAA'BB' system of the para-substituted ring
Ar-H (3', 5') ~7.05 - 7.08Multiplet (m)-2HMeta/para to C=O, less deshielded
Ar-H (6') ~7.60Doublet (d)8.01HOrtho to C=O, strongly deshielded
Carbonyl and Aromatic Spin Systems

The 13 C NMR spectrum is anchored by the highly deshielded ketone carbonyl carbon (C1) at ~202.0 ppm[9]. The edited-HSQC experiment will immediately identify C2 (~42.0 ppm) and C3 (~30.0 ppm) as the only negative-phase signals ( CH2​ groups) in the aliphatic region[8].

Table 2: Predicted 13 C NMR Spectral Assignments ( CDCl3​ , 100 MHz)

Carbon TypeChemical Shift ( δ , ppm)Multiplicity (HSQC)Assignment Justification
C=O (C1) ~202.0Quaternary (C)Highly deshielded ketone carbonyl
C2 ~42.0Secondary ( CH2​ )Alpha to carbonyl, negative phase in edited-HSQC
C3 ~30.0Secondary ( CH2​ )Benzylic carbon, negative phase in edited-HSQC
Ar-CH 3​ (x3) 21.0 - 21.5Primary ( CH3​ )Aromatic methyl groups
Ar-CH 126.0 - 132.0Tertiary (CH)Protonated aromatic carbons
Ar-C (Ipso) 135.0 - 142.0Quaternary (C)Substituted aromatic carbons

The Self-Validating HMBC Logic Network

To definitively prove the regiochemistry—specifically, that the 2,4-dimethylphenyl group is adjacent to the carbonyl and the 4-methylphenyl group is at the terminal position—the HMBC spectrum is utilized[7].

HMBC H2 C2-H2 H3 C3-H2 H2->H3 COSY C1 C1=O H2->C1 2J/3J Ar1 Ar-C (Dimethyl) H2->Ar1 3J H3->C1 3J Ar2 Ar-C (Tolyl) H3->Ar2 2J/3J

Figure 2: Key 2D NMR (HMBC and COSY) correlations proving the regiochemistry of the propan-1-one backbone.

Logical Deduction:

  • The C2 protons (~3.15 ppm) will show a strong 2J correlation to the carbonyl carbon (~202.0 ppm) and a 3J correlation to the ipso-carbon of the 2,4-dimethylphenyl ring.

  • Conversely, the C3 protons (~3.00 ppm) will show a 3J correlation to the carbonyl carbon and a 2J correlation to the ipso-carbon of the p-tolyl ring[7].

  • This interlocking web of correlations creates a closed logical loop, making it impossible to misassign the regioisomers.

Conclusion

By strictly adhering to this integrated 1D and 2D NMR protocol, researchers can achieve absolute structural confidence when characterizing 2',4'-dimethyl-3-(4-methylphenyl)propiophenone. The strategic use of multiplicity-edited HSQC to filter carbon types, combined with the long-range connectivity mapping of HMBC, transforms raw spectral data into a mathematically rigorous, self-validating proof of molecular structure.

References

  • Source: bruker.
  • Source: uwm.
  • Source: benchchem.
  • Source: rsc.
  • Source: uchicago.
  • Source: bu.
  • Complex NMR experiments: 2D, selective, etc.
  • Source: nih.
  • Source: docbrown.

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Application Note & Protocols: 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, divergent synthetic workflows, and self-validating experimental protocols.

Introduction & Structural Rationale

In modern medicinal chemistry, diarylpropanones (dihydrochalcones) serve as highly versatile synthetic scaffolds. 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS: 898768-79-1) is a prime example of a privileged intermediate. Structurally, it consists of an electron-rich 2,4-dimethylphenyl A-ring and a 4-methylphenyl (p-tolyl) B-ring, tethered by a saturated three-carbon chain containing a C1 carbonyl group[1].

The strategic value of this molecule lies in its specific reactivity profile. Unlike alpha,beta-unsaturated chalcones, this saturated intermediate allows for highly regioselective functionalization at the enolizable alpha-carbon (C2) without competitive Michael addition side-reactions. This makes it an ideal precursor for synthesizing complex nitrogen- and sulfur-containing heterocycles, such as pyrazoles, pyrimidines, and thiazoles, which are foundational to numerous antipsychotic, anti-inflammatory, and antidiabetic pharmacophores[2][3].

Table 1: Physicochemical Profile & Reactivity Centers
Property / FeatureSpecification / Mechanistic Role
CAS Number 898768-79-1
Molecular Formula C₁₈H₂₀O
Molecular Weight 252.35 g/mol
C1 Carbonyl Group Electrophilic center; primary site for condensation with hydrazines/amines.
C2 Alpha-Methylene Acidic protons (pKa ~19-20); primary site for enolization and electrophilic halogenation.
2,4-Dimethylphenyl Ring Highly activated aromatic system; susceptible to unwanted electrophilic aromatic substitution (EAS) if halogenation conditions are poorly controlled.

Divergent Synthetic Workflows

The utility of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone stems from its ability to be channeled into multiple distinct pharmacological classes based on the chosen initial transformation.

  • Dehydrogenation to Chalcones: The saturated C2-C3 bond can be catalytically dehydrogenated (e.g., using Pd/C or Ruthenium catalysts) to yield the corresponding chalcone. This restores the alpha,beta-unsaturation, creating a Michael acceptor that can undergo cyclization to form pyrylium salts or be used directly as an Nrf2-activating antioxidant[4].

  • Alpha-Halogenation to Bis-Electrophiles: By selectively brominating the C2 position, the molecule is converted into an alpha-bromo ketone. This intermediate is a powerful bis-electrophile, primed for Hantzsch cyclization with thioamides or thioureas to form 2-aminothiazoles.

  • Direct Hetero-Condensation: Reaction of the alpha-bromo derivative or the dehydrogenated chalcone with substituted hydrazines yields 3,5-diaryl-4,5-dihydropyrazoles, a class of compounds heavily investigated for atypical antipsychotic activity[3].

Workflow A 2',4'-Dimethyl-3-(4-methylphenyl) propiophenone B Alpha-Bromination (NBS, p-TsOH) A->B Electrophilic Substitution C Dehydrogenation (Pd/C, Oxidant) A->C Oxidation D Alpha-Bromo Ketone Intermediate B->D E Chalcone Derivative (Michael Acceptor) C->E F Hantzsch Cyclization (+ Thiourea) D->F G Hydrazine Condensation (+ NH2NH2) E->G H 2-Aminothiazole Pharmacophores F->H I Pyrazole Pharmacophores G->I

Caption: Divergent synthetic pathways of the propiophenone intermediate.

Experimental Protocols

The following protocols detail the transformation of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone into a 2-aminothiazole pharmacophore.

Protocol 1: Regioselective Alpha-Bromination

Mechanistic Causality: The selection of N-Bromosuccinimide (NBS) over elemental bromine (Br₂) is critical. The 2,4-dimethylphenyl ring is highly nucleophilic due to the inductive electron-donating effects of the two methyl groups. Using Br₂ would inevitably lead to competitive ring bromination. NBS, activated by a catalytic amount of p-toluenesulfonic acid (p-TsOH), ensures a low, steady-state concentration of electrophilic bromine, directing the reaction exclusively to the enolized alpha-carbon.

Reagents:

  • 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone (10 mmol, 2.52 g)

  • N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (1.0 mmol, 0.19 g)

  • Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Procedure:

  • Enolization Setup: Dissolve the propiophenone intermediate in 30 mL of anhydrous MeCN in a 100 mL round-bottom flask. Add p-TsOH and stir at room temperature for 15 minutes to initiate acid-catalyzed enolization.

  • Electrophilic Addition: Shield the flask from direct light (to prevent radical pathways). Add NBS portion-wise over 20 minutes to maintain thermal control.

  • Reaction Maturation: Stir the mixture at 40 °C for 2 hours.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acid and remove succinimide. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude 2-bromo-1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one.

System Validation & Quality Control:

  • TLC: Monitor via TLC (Hexanes:EtOAc 9:1). The product spot will run slightly higher (less polar) than the starting material.

  • ¹H NMR Check: The self-validating marker is the disappearance of the C2 methylene multiplet (~3.2 ppm) and the appearance of a distinct one-proton triplet/doublet-of-doublets shifted downfield to ~5.2 ppm, confirming halogenation at the alpha position.

Protocol 2: Hantzsch Cyclization to 2-Aminothiazoles

Mechanistic Causality: The alpha-bromo ketone acts as a bis-electrophile. The sulfur atom of thiourea acts as a soft nucleophile, displacing the bromide via an Sₙ2 mechanism. Subsequent intramolecular attack by the primary amine on the C1 carbonyl carbon, followed by dehydration, yields the aromatic 1,3-thiazole ring.

Mechanism N1 Ketone Enolization (Acid Catalyzed) N2 Electrophilic Attack by Br+ (from NBS) N1->N2 Rate-limiting N3 Alpha-Bromo Ketone Formation N2->N3 N4 Nucleophilic Attack by Thiourea Sulfur N3->N4 SN2 Displacement N5 Intramolecular Cyclization & Dehydration N4->N5 N6 2-Aminothiazole Target Compound N5->N6 Aromatization

Caption: Mechanistic workflow for the synthesis of 2-aminothiazole derivatives.

Reagents:

  • Crude Alpha-Bromo Ketone (approx. 10 mmol from Protocol 1)

  • Thiourea (12 mmol, 0.91 g)

  • Absolute Ethanol (40 mL)

Step-by-Step Procedure:

  • Condensation: Dissolve the alpha-bromo ketone and thiourea in 40 mL of absolute ethanol.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. The reaction is self-validating; as the aromatic thiazole forms, it generates hydrogen bromide, causing the product to precipitate out of the hot ethanol as a thiazole hydrobromide salt.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize crystallization. Filter the precipitate under vacuum and wash with cold ethanol (10 mL).

  • Free-Basing (Optional): To obtain the free base, suspend the solid in water, adjust the pH to 8-9 using 1M NaOH, and extract with dichloromethane.

Quantitative Reaction Metrics

The table below summarizes the expected yields and primary failure modes for the derivatization of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, providing a benchmark for quality control.

Table 2: Comparative Reaction Metrics for Downstream Derivatization
Synthetic PathwayReagents & ConditionsReaction TimeTypical YieldPrimary Byproduct / Failure Mode
Alpha-Bromination NBS, p-TsOH, MeCN, 40 °C2 h85–90%A-ring bromination (<5%) if temperature exceeds 60 °C.
Hantzsch Cyclization Thiourea, EtOH, Reflux4 h78–85%Unreacted starting material if Sₙ2 displacement is sterically hindered.
Dehydrogenation Pd/C, O₂, Toluene, 80 °C12 h70–75%Over-oxidation to highly conjugated polymeric species.

References

  • ChemicalBook. "2',4'-DIMETHYL-3-(4-METHYLPHENYL)PROPIOPHENONE CAS 898768-79-1." ChemicalBook Product Database.
  • The Journal of Organic Chemistry. "Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones." ACS Publications, June 2023.
  • Science of Synthesis. "Pyrylium Salts (Update 2013)." Thieme Connect.
  • TSI Journals. "Organic CHEMISTRY - The synthesis of pyrazoles." Trade Science Inc, February 2012.

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Application Note: A Robust GC-MS Method for the Analysis of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted propiophenones are a class of aromatic ketones that serve as crucial intermediates in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] The precise identification and quantification of these molecules are paramount for ensuring the purity of starting materials, monitoring reaction progress, and characterizing final products in drug development and chemical research. 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (Molecular Formula: C₁₈H₂₀O, Molecular Weight: 252.35 g/mol ) is one such compound whose structural complexity and the potential presence of isomers necessitate a reliable and specific analytical method.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the analysis of volatile and semi-volatile compounds like substituted propiophenones.[3][4] It combines the superior separating power of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry. This application note presents a detailed, field-proven protocol for the GC-MS analysis of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, designed for researchers, analytical scientists, and quality control professionals. The methodology is grounded in established principles of chromatographic science and mass spectrometry, ensuring robustness and reproducibility.

Experimental Design and Methodology

Principle of the Method

The core of this method involves dissolving the analyte in a suitable organic solvent, injecting the solution into a gas chromatograph, and separating it from other matrix components on a capillary column. The separated analyte then enters a mass spectrometer where it is ionized by electron impact (EI), leading to the formation of a characteristic pattern of fragment ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for unequivocal identification.

Reagents and Materials
  • Analyte: 2',4'-dimethyl-3-(4-methylphenyl)propiophenone standard (Purity ≥97%)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade

  • Glassware: Volumetric flasks (Class A), autosampler vials with PTFE-lined septa

  • Instrumentation: A standard Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometric Detector (GC-MS).

Sample Preparation Protocol

The goal of sample preparation is to create a solution of the analyte that is free of particulates and within the optimal concentration range for the instrument.

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2',4'-dimethyl-3-(4-methylphenyl)propiophenone standard.

  • Dissolution: Dissolve the standard in 10.0 mL of dichloromethane in a volumetric flask to create a stock solution of 1 mg/mL.

  • Working Solution: Perform a serial dilution of the stock solution to create a working standard of approximately 10 µg/mL. This concentration is typically ideal for method development using a splitless injection.

  • Transfer: Transfer the working solution to a 2 mL autosampler vial for analysis.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte Standard B Dissolve in Solvent (e.g., Dichloromethane) A->B C Prepare Working Solution (e.g., 10 µg/mL) B->C D GC Injection (1 µL, Splitless) C->D E Chromatographic Separation (HP-5ms Column) D->E F MS Detection (Electron Ionization) E->F G Data Acquisition F->G H Identify Peak by Retention Time G->H I Confirm Identity via Mass Spectrum H->I J Quantify using Peak Area I->J

Caption: General workflow from sample preparation to data analysis.

GC-MS Instrumentation and Parameters

The selection of instrumental parameters is critical for achieving the desired separation and sensitivity. The following parameters are recommended as a starting point and can be optimized further based on the specific instrumentation and analytical goals.

Parameter Recommended Setting Rationale for Selection
GC System Agilent 7890A or equivalentA robust and widely used platform for routine analysis.
Mass Spectrometer Agilent 5977A or equivalentProvides excellent sensitivity and spectral integrity.
Injector Split/Splitless
   ModeSplitlessMaximizes sensitivity, which is crucial for trace analysis in pharmaceutical applications.
   Temperature280 °CEnsures rapid and complete vaporization of the high-boiling point analyte without thermal degradation.
   Injection Volume1.0 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
   Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane)This low-to-mid polarity column offers excellent selectivity for a wide range of aromatic compounds and is thermally stable.[5]
   Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance between resolving power and analysis speed.
Oven Program
   Initial Temperature150 °C, hold for 1 minA starting temperature high enough to prevent solvent peak tailing but low enough to focus the analyte at the column head.
   Ramp15 °C/min to 300 °CA moderate ramp rate to ensure good separation from any potential impurities or isomers.
   Final HoldHold at 300 °C for 5 minEnsures that the analyte and any other less volatile compounds are fully eluted from the column.
MS Parameters
   Transfer Line Temp290 °CMust be high enough to prevent analyte condensation between the GC and MS.
   Ion Source Temp230 °CStandard temperature for EI, promoting stable and reproducible fragmentation.
   Ionization ModeElectron Ionization (EI)Standard ionization energy of 70 eV creates a reproducible fragmentation pattern for library matching and structural elucidation.[6][7]
   Mass Scan Range40 - 450 amuThis range covers the expected fragment ions and the molecular ion (m/z 252.3).
   Scan ModeFull ScanUsed for method development and identification. For quantification, Single Ion Monitoring (SIM) can be used for enhanced sensitivity.

Results and Discussion

Chromatographic Performance

Under the conditions specified, 2',4'-dimethyl-3-(4-methylphenyl)propiophenone is expected to elute as a sharp, symmetrical peak. The high final oven temperature ensures its elution despite a predicted high boiling point. The retention time will be specific to the system but serves as the primary identifier in the chromatogram. A key challenge in the analysis of synthetic intermediates is the separation from positional isomers (e.g., 3',4'-dimethyl or 2',5'-dimethyl isomers), which may be present as impurities.[8][9] The HP-5ms column is well-suited for resolving such closely related structures.

Mass Spectral Fragmentation Analysis

The electron ionization mass spectrum provides the structural confirmation of the analyte. The fragmentation pattern is dictated by the molecule's structure, particularly the ketone functional group and the aromatic rings. While a library spectrum for this specific compound may not be available, a reliable fragmentation pattern can be predicted based on established chemical principles.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z 252 corresponding to the intact molecule is expected. Its intensity may be low due to the molecule's susceptibility to fragmentation.

  • Acylium Ion (Base Peak): The most probable fragmentation is the alpha-cleavage adjacent to the carbonyl group. Cleavage of the bond between the carbonyl carbon and the methylene group (CH₂) is expected to form the highly stable 2,4-dimethylbenzoyl cation. This will likely be the base peak (most abundant ion) in the spectrum at m/z 133 .

  • Tropylium-type Ions: The presence of benzyl-type structures will lead to the formation of a tropylium ion at m/z 91 (from the 4-methylbenzyl moiety) and a related fragment at m/z 105 (from the dimethylphenyl moiety).

  • Other Significant Fragments: A fragment at m/z 119 , corresponding to the [CH₂-CH₂-C₆H₄-CH₃]⁺ fragment, may also be observed from cleavage on the other side of the carbonyl group. The phenyl cation at m/z 77 is also a common, though less intense, fragment in aromatic compounds.

Predicted Mass Fragmentation of the Analyte

Caption: Predicted major fragmentation pathways for the target analyte.

Method Validation and Trustworthiness

To ensure this protocol is a self-validating system, the following performance characteristics should be evaluated in the user's laboratory:

  • Linearity: Analyze a series of standards across a range of concentrations (e.g., 0.5 - 50 µg/mL) to establish a calibration curve and determine the coefficient of determination (R²), which should be >0.995.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Precision and Accuracy: Evaluate the repeatability of the measurement by analyzing replicate injections of a known standard. Accuracy can be assessed using a certified reference material or by spiking a blank matrix.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone. The detailed protocol, including sample preparation, instrument parameters, and expected fragmentation data, serves as a reliable starting point for researchers in pharmaceutical and chemical industries. The methodology is designed for high specificity and sensitivity, ensuring accurate identification and characterization of this important synthetic intermediate.

References

  • ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]

  • PubMed. (2004, May 15). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Compound: PROPIOPHENONE (CHEMBL193446). Retrieved from [Link]

  • PubChem. (n.d.). 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone. Retrieved from [Link]

  • XiXisys.com. (n.d.). 2',4'-DIMETHYL-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE (CAS No. 898780-64-8) SDS. Retrieved from [Link]

  • ACS Publications. (2015, March 30). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]

  • Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from [Link]

  • MassBank. (2008, October 21). PROPIOPHENONE. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]

  • Agilent Technologies. (2025, July 13). Analysis of Extractables/Leachables in Generic Ophthalmic Drug Solutions Using GC/MSD Systems. Retrieved from [Link]

  • DJK Corporation. (n.d.). Qualitative and Quantitative Analysis by GC-MS. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, a highly substituted dihydrochalcone derivative. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we analyze the thermodynamic and kinetic causalities behind each reaction step, providing you with self-validating protocols to maximize your yield and chemoselectivity.

Synthetic Route Comparison & Workflow

The synthesis of this target molecule generally follows one of two primary pathways:

  • Route A (Friedel-Crafts Acylation): A classical electrophilic aromatic substitution utilizing m-xylene and a pre-synthesized acyl chloride 1.

  • Route B (Aldol Condensation & Reduction): A convergent approach building a chalcone intermediate, followed by selective reduction of the conjugated double bond.

SynthesisWorkflow RouteA ROUTE A: Friedel-Crafts Acylation A1 3-(4-methylphenyl)propanoic acid RouteA->A1 A2 3-(4-methylphenyl)propionyl chloride A1->A2 SOCl2, cat. DMF Target 2',4'-dimethyl-3-(4-methylphenyl)propiophenone A2->Target Electrophilic Aromatic Substitution A3 m-Xylene + AlCl3 A3->Target Regioselective para-attack RouteB ROUTE B: Aldol & Reduction B1 2,4-dimethylacetophenone + 4-methylbenzaldehyde RouteB->B1 B2 Chalcone Intermediate (1-(2,4-dimethylphenyl)-3-(p-tolyl)prop-2-en-1-one) B1->B2 NaOH, EtOH (Condensation) B3 Transfer Hydrogenation (Ammonium Formate, Pd/C) B2->B3 Chemoselective Reduction B3->Target C=C reduction only

Figure 1: Comparative synthetic workflows for 2',4'-dimethyl-3-(4-methylphenyl)propiophenone.

Troubleshooting Guide & FAQs

Q1: My Friedel-Crafts acylation (Route A) yields a mixture of products. How do I improve regioselectivity and overall yield?

The Causality: Many researchers assume polyacylation is the primary yield killer. However, the introduction of the highly electron-withdrawing acyl group strongly deactivates the aromatic ring, making polyacylation thermodynamically unfavorable. The actual culprit for low yields is typically poor catalyst activation or moisture degradation. Regarding regioselectivity, m-xylene (1,3-dimethylbenzene) presents three activated positions. Position 2 is sterically occluded by the flanking methyl groups. Positions 4 and 6 are equivalent. Electrophilic attack at C4 is both sterically accessible and electronically stabilized (ortho to one methyl, para to the other), naturally yielding the desired 2,4-dimethylphenyl architecture with >95% selectivity 1.

Self-Validating Protocol (Route A):

  • Acyl Chloride Formation: Suspend 3-(4-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM. Add DMF (0.05 eq) and SOCl 2​ (1.2 eq) dropwise at 0 °C.

    • Causality: DMF acts as a nucleophilic catalyst, forming the highly reactive Vilsmeier-Haack intermediate.

    • Validation Check: The reaction is complete when vigorous gas evolution (SO 2​ , HCl) ceases and the solution becomes completely homogeneous.

  • Acylation: In a separate dry flask, suspend AlCl 3​ (1.2 eq) in m-xylene (acts as both reactant and solvent, 5.0 eq) at 0 °C. Add the acyl chloride solution dropwise.

    • Causality: Using m-xylene in excess as the solvent drives the intermolecular reaction over intramolecular side reactions.

    • Validation Check: The suspension will transition to a deep red/brown color, indicating the formation of the stable product-aluminum chloride complex.

  • Quench: Pour over ice/HCl to break the complex. Extract with DCM, wash with brine, and concentrate.

Q2: During Route B, my Claisen-Schmidt condensation stalls. How can I drive the chalcone formation to completion?

The Causality: The aldol condensation between 2,4-dimethylacetophenone and 4-methylbenzaldehyde is an equilibrium-driven process. Stalling occurs when water accumulates, pushing the equilibrium backward. Furthermore, if the base concentration is too high, 4-methylbenzaldehyde (which lacks alpha-protons) can undergo a competing Cannizzaro reaction, disproportionating into 4-methylbenzoic acid and 4-methylbenzyl alcohol.

Self-Validating Protocol (Route B - Step 1):

  • Enolate Formation: Dissolve 2,4-dimethylacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in absolute ethanol. Add 10% aqueous NaOH (0.5 eq) dropwise at room temperature.

    • Causality: Slow addition of base prevents a localized high pH, minimizing the Cannizzaro side reaction.

    • Validation Check: Within 30-60 minutes, the solution will turn deep yellow, and a thick precipitate of the chalcone intermediate will form. This physical precipitation exploits Le Chatelier's principle, removing the product from the solution and driving the equilibrium forward.

Q3: The catalytic hydrogenation of my chalcone intermediate over-reduces the carbonyl, yielding the alcohol. How can I achieve chemoselective reduction?

The Causality: Standard catalytic hydrogenation using H 2​ gas and Pd/C is often overly aggressive, reducing the C=O bond alongside the C=C bond to yield 1,3-diarylpropan-1-ol 2. The conjugated nature of the enone system makes chemoselectivity challenging, as electronic effects from the aromatic rings influence the reactivity of the β -carbon 3. To solve this, we abandon H 2​ gas and employ Catalytic Transfer Hydrogenation (CTH) using ammonium formate 4.

Self-Validating Protocol (Route B - Step 2):

  • Reduction: Suspend the chalcone intermediate (1.0 eq) in ethanol. Add 10% Pd/C (0.05 eq) and ammonium formate (5.0 eq). Heat the mixture to 60 °C.

    • Causality: Ammonium formate decomposes on the Pd surface to release hydrogen equivalents gradually. This mild, controlled hydride transfer selectively reduces the electron-deficient C=C double bond without possessing the thermodynamic driving force to reduce the isolated carbonyl.

    • Validation Check: The disappearance of the intense yellow color (characteristic of the conjugated enone) to a colorless/pale solution visually confirms the selective reduction of the C=C bond.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the pure dihydrochalcone.

Quantitative Data: Route Comparison

MetricRoute A: Friedel-Crafts AcylationRoute B: Aldol + Transfer Hydrogenation
Overall Yield 75% – 85%85% – 95%
Reaction Time 6 – 8 hours3 – 4 hours
Chemoselectivity High (Regioselective para-attack)Excellent (C=C reduction only)
Key Reagents m-Xylene, AlCl 3​ , SOCl 2​ NaOH, EtOH, Pd/C, NH 4​ HCO 2​
Scalability High (Standard API scale-up)High (Greener, avoids corrosive acyl chlorides)

References

  • A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. BenchChem. 1

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. ACS Publications. 2

  • Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. 4

  • Efficient chemoselective biohydrogenation of 1,3-diary1-2-propen-1-ones catalyzed by Saccharomyces cerevisiae yeasts in biphasic system. ResearchGate. 3

Sources

Technical Support Center: Troubleshooting Crystallization of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this compound in high purity via crystallization. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth, experience-driven answers to common (and uncommon) issues encountered during its crystallization, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Understanding the Origin of Impurities

Effective purification begins with understanding the potential impurities. The synthesis of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, often achieved through methods like the Friedel-Crafts acylation, can introduce several types of impurities that complicate crystallization.[1]

Q1: What are the most probable impurities I should expect in my crude 2',4'-dimethyl-3-(4-methylphenyl)propiophenone product?

The impurity profile of your crude product is directly linked to its synthetic route. Assuming a Friedel-Crafts acylation or a similar electrophilic aromatic substitution, you should anticipate the following:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dimethylbenzene (m-xylene) or 3-(4-methylphenyl)propanoyl chloride (or the corresponding acid/anhydride).

  • Positional Isomers: While the directing effects of the two methyl groups on the m-xylene ring strongly favor substitution at the 4-position, minor amounts of other isomers (e.g., substitution at the 2- or 5-position) can form. These isomers often have very similar solubility profiles, making them particularly challenging to remove.

  • Polysubstituted Byproducts: Although Friedel-Crafts acylation deactivates the aromatic ring to further substitution, forcing conditions (high temperature, long reaction times) could potentially lead to di-acylated products.[2]

  • Catalyst Residues: If a Lewis acid catalyst such as aluminum chloride (AlCl₃) is used, incomplete quenching and workup can leave inorganic salt impurities.[3]

  • Solvent Residues: Residual high-boiling point solvents from the reaction or workup can remain.

G cluster_synthesis Synthetic Step (e.g., Friedel-Crafts Acylation) cluster_product Crude Product Mixture Start_A 1,3-Dimethylbenzene Reaction Reaction Vessel Start_A->Reaction Start_B 3-(4-methylphenyl)propanoyl chloride Start_B->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Product Desired Product: 2',4'-dimethyl-3-(4-methylphenyl)propiophenone Reaction->Product Quench & Workup Impurity_1 Unreacted Starting Materials Reaction->Impurity_1 Impurity_2 Positional Isomers Reaction->Impurity_2 Impurity_3 Catalyst Residues Reaction->Impurity_3 Impurity_4 Side Reaction Products Reaction->Impurity_4

Caption: Sources of impurities from synthesis.
Section 2: General Crystallization Troubleshooting FAQs

This section addresses common problems encountered during the crystallization of organic compounds.

Q2: My compound "oiled out" instead of forming crystals. Why, and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the temperature of the solution is above the melting point of your compound at that concentration.[4] Essentially, you've created a saturated solution of your compound in the solvent, but the temperature is too high for it to solidify. Impurities can exacerbate this by causing melting point depression.

Troubleshooting Steps:

  • Re-dissolve: Heat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount (10-20% more) of the "good" solvent to decrease the saturation point. This means the solution will need to cool to a lower temperature before the compound starts to come out, hopefully a temperature that is below its melting point.[5]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to retain heat longer.

  • Change Solvents: If the problem persists, your chosen solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

Q3: My compound won't crystallize from the solution, even after cooling.

Answer: This is typically due to one of two reasons: either the solution is not sufficiently saturated, or it has become a stable supersaturated solution that requires a nucleation event to initiate crystal growth.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide a surface for nucleation.[5]

    • Seeding: If you have a pure crystal of the compound, add a single, tiny seed crystal to the solution. This provides a pre-formed template for crystal growth.[5]

  • Increase Concentration: If nucleation techniques fail, you likely used too much solvent.[4] Gently heat the solution and evaporate some of the solvent (a 25-30% reduction is a good start) and then allow it to cool again.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes slightly turbid (cloudy), then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q4: The crystallization was very fast, resulting in a fine powder. Is this a problem?

Answer: Yes, this is often a sign of impure crystals. Rapid crystallization, typically caused by crash cooling, does not allow sufficient time for the molecules to arrange into a well-ordered lattice. This kinetic process can trap impurities and solvent within the crystal structure.[6] The goal is slow, controlled crystal growth, which is a thermodynamic process that favors the exclusion of mismatched impurity molecules.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Reheat the solution until the solid dissolves completely. If necessary, add a small amount of extra solvent to ensure you are not starting from a supersaturated state.[4]

  • Insulate: Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath. Never place a hot flask directly into an ice bath.

Section 3: Protocols and Advanced Techniques
Experimental Protocol: Solvent System Screening for Recrystallization

The choice of solvent is the most critical factor in a successful crystallization.[7] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature. Swirl after each drop. A good candidate will show poor solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. A good solvent will fully dissolve the compound upon heating.

  • Cooling: Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. An ideal solvent will result in the formation of a high yield of crystals.

  • Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, add a "bad" (miscible) solvent dropwise while hot until the solution becomes faintly cloudy. Add a final drop of the "good" solvent to clear the turbidity, then cool slowly.

Table 1: Properties of Common Crystallization Solvents

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Miscible with Water? Notes
Hexane 69 1.9 No Good for non-polar compounds; often used as an anti-solvent.
Ethyl Acetate 77 6.0 No Good general-purpose solvent for moderately polar compounds.
Acetone 56 21 Yes Highly volatile; good dissolving power but sometimes too strong.[8]
Isopropanol 82 18 Yes Good for compounds with hydrogen bonding capability.
Ethanol 78 24 Yes Similar to isopropanol; often used with water as an anti-solvent.[8]
Methanol 65 33 Yes Very polar and volatile.

| Toluene | 111 | 2.4 | No | Higher boiling point, good for less soluble compounds. |

Data compiled from various sources, including Sigma-Aldrich and Murov.info.[8]

Workflow for Crystallization Troubleshooting

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

G cluster_cooling Cooling Process cluster_no_xtal Troubleshooting: No Crystals cluster_xtal_ok Troubleshooting: Poor Quality Crystals start Crude Product in Hot Solvent cool Allow to Cool Slowly start->cool check_crystals Crystals Form? cool->check_crystals induce Induce Nucleation (Scratch / Seed) check_crystals->induce No (Clear Solution) oiled_out Problem: Oiled Out check_crystals->oiled_out No (Oiled Out) fast_xtal Problem: Rapid Formation (Fine Powder) check_crystals->fast_xtal Yes (Too Fast) low_yield Problem: Low Yield check_crystals->low_yield Yes (Good Quality, Low Yield) final_product Pure Crystals check_crystals->final_product Yes (Good Quality & Yield) evaporate Evaporate Some Solvent induce->evaporate anti_solvent Add Anti-Solvent evaporate->anti_solvent anti_solvent->start fix_oil Fix: Re-dissolve, add more solvent, cool slower oiled_out->fix_oil fix_oil->start fix_fast Fix: Re-dissolve, cool even slower fast_xtal->fix_fast fix_fast->start fix_yield Fix: Concentrate mother liquor low_yield->fix_yield

Sources

Technical Support Center: Optimizing Solvent Selection for 2',4'-dimethyl-3-(4-methylphenyl)propiophenone Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent selection and troubleshooting common experimental challenges. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions and achieve robust, reproducible results.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core concepts underpinning the successful extraction of our target analyte. Understanding these principles is the first step toward troubleshooting and optimization.

Q1: What are the key physicochemical properties of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone that influence extraction?

2',4'-dimethyl-3-(4-methylphenyl)propiophenone is a substituted aryl ketone. While specific experimental data for this exact molecule is not broadly published, we can infer its properties from its structure and related propiophenone compounds.[1][2]

  • Structure and Polarity: The molecule consists of a propiophenone core with multiple nonpolar methyl and phenyl groups. This structure makes the compound significantly hydrophobic (lipophilic) and poorly soluble in water.[1][2] Similar, smaller propiophenones are noted as being insoluble in water but miscible with organic solvents.[1] The calculated XLogP (a measure of lipophilicity) for a structurally similar compound is 4.6, indicating a strong preference for nonpolar environments.[3]

  • Functional Groups: The key functional group is the ketone (C=O), which provides a site for potential hydrogen bonding but is overshadowed by the large nonpolar hydrocarbon backbone.

  • Implication for Extraction: The pronounced nonpolar character dictates that a solvent of low to intermediate polarity will be required for effective solubilization and extraction from an aqueous matrix. The guiding principle is "like dissolves like."[4][5]

Q2: What are the essential criteria for selecting an optimal extraction solvent?

The ideal solvent is not merely one that dissolves the target; it must satisfy several criteria for a successful and practical extraction.[6]

  • High Selectivity & Solubility: The solvent must have a high affinity for 2',4'-dimethyl-3-(4-methylphenyl)propiophenone while having poor affinity for impurities in the sample matrix.[4][7][8]

  • Immiscibility with the Sample Matrix: For liquid-liquid extraction (LLE), the solvent must be immiscible with the initial sample solution (typically aqueous) to allow for the formation of two distinct layers.[6][8]

  • Favorable Partition Coefficient (K_d): The partition (or distribution) coefficient is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.[7][9] A high K_d value indicates a strong preference for the organic solvent, leading to more efficient extraction.[7]

  • Density Difference: A significant difference in density between the organic solvent and the aqueous phase facilitates clear and easy separation of the layers.

  • Low Boiling Point: The solvent should be sufficiently volatile to be easily removed from the extracted compound post-extraction (e.g., via rotary evaporation) without requiring excessive heat that could degrade the analyte.[4][8]

  • Chemical Inertness: The solvent must not react with the target compound or any other components in the mixture.[6]

  • Safety, Environmental Impact, and Cost: The ideal solvent should have low toxicity and flammability, be environmentally benign, and be cost-effective for the scale of the operation.[4][7][8]

Q3: What are the most common extraction techniques for this type of molecule?
  • Liquid-Liquid Extraction (LLE): This is the most widely used technique for separating compounds based on their differential solubilities in two immiscible liquids.[9] Given the hydrophobic nature of the target compound, LLE is a primary method where the analyte is partitioned from an aqueous phase into a water-immiscible organic solvent.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly selective alternative that involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).[10] For a nonpolar analyte like ours in an aqueous sample, a reversed-phase sorbent (e.g., C18-bonded silica) is ideal. The nonpolar analyte adsorbs to the sorbent, while polar impurities pass through. The analyte is then eluted with a small volume of a strong organic solvent.[10][11]

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during the extraction process.

Issue 1: Low Extraction Yield

Q: My extraction yield of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge stemming from several potential factors. A systematic approach is key to identifying and resolving the issue.[12][13]

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Solvent Choice: The polarity of your solvent may not be well-matched to the analyte.

    • Explanation: A solvent that is too polar will not effectively solubilize the nonpolar target, while one that is excessively nonpolar might not be strong enough to pull it from a complex matrix.

    • Solution: Conduct a solvent screening study. Test a range of solvents with varying polarities. Based on the analyte's structure, solvents like Hexane , Toluene , Dichloromethane (DCM) , and Ethyl Acetate are excellent candidates. Start with a nonpolar solvent and increase polarity systematically.[12]

  • Incomplete Phase Partitioning: A single extraction is often insufficient to recover all of the analyte.

    • Explanation: The partition coefficient dictates that after one extraction, a fraction of the analyte will remain in the aqueous phase.[7]

    • Solution: Perform multiple, sequential extractions with smaller volumes of solvent. For example, instead of one extraction with 100 mL of solvent, perform three sequential extractions with ~33 mL each.[14] This is a far more efficient method for maximizing recovery.

  • Incorrect pH of the Aqueous Phase: The pH of your sample can influence the solubility and partitioning of both the target and impurities.

    • Explanation: While the target compound is not ionizable, adjusting the pH can suppress the ionization of acidic or basic impurities, altering their solubility and preventing them from being co-extracted.

    • Solution: If you suspect acidic or basic impurities are interfering, adjust the pH of the aqueous sample. For example, making the solution basic (pH > 8) will deprotonate acidic impurities, making them more water-soluble and less likely to enter the organic phase.

  • Insufficient Mixing or Contact Time: Mass transfer of the analyte from the aqueous to the organic phase requires adequate interfacial contact.[7]

    • Explanation: If the two phases are not mixed sufficiently, the analyte does not have the opportunity to fully partition into the organic solvent.

    • Solution: Ensure thorough mixing during LLE, but avoid overly vigorous shaking which can lead to emulsions (see Issue 2). Allow adequate time for the phases to reach equilibrium before separation.[9]

LowYield_Troubleshooting start Low Extraction Yield Detected check_solvent Step 1: Verify Solvent Choice Is the solvent polarity optimal? start->check_solvent solvent_table Consult Solvent Properties Table. Perform screening (e.g., Hexane, Toluene, DCM, Ethyl Acetate). check_solvent->solvent_table check_reps Step 2: Review Extraction Repetitions Was a single extraction performed? check_solvent->check_reps If solvent is appropriate increase_reps Action: Perform 3 sequential extractions with smaller solvent volumes. check_reps->increase_reps Yes check_mixing Step 3: Assess Mixing Protocol Was contact time/agitation sufficient? check_reps->check_mixing No, multiple extractions used increase_reps->check_mixing optimize_mixing Action: Increase mixing time or use gentle, consistent agitation. check_mixing->optimize_mixing No check_ph Step 4: Evaluate Aqueous pH Are impurities potentially co-extracting? check_mixing->check_ph Yes optimize_mixing->check_ph adjust_ph Action: Adjust pH to suppress impurity solubility. check_ph->adjust_ph Yes end Yield Optimized check_ph->end No adjust_ph->end

Caption: Decision tree for troubleshooting low extraction yield.

SolventPolarity Index (Relative)Boiling Point (°C)Density (g/mL)Key Hazards
n-Hexane0.1690.655Highly Flammable, Neurotoxin
Toluene2.41110.867Flammable, Toxic
Dichloromethane (DCM)3.1401.33Suspected Carcinogen, Volatile
Diethyl Ether2.8350.713Extremely Flammable, Peroxide Former
Ethyl Acetate4.4770.902Flammable, Irritant
Issue 2: Persistent Emulsion Formation

Q: I am experiencing a persistent, cloudy layer between the organic and aqueous phases during LLE. How can I break this emulsion and prevent it in the future?

Emulsions are a common and frustrating problem in LLE.[15][16] They are colloidal suspensions of one liquid phase within the other, often stabilized by surfactant-like compounds present in the sample matrix (e.g., lipids, proteins).[15]

Techniques for Breaking Emulsions:

  • Patience and Gentle Agitation: The simplest method is to allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).[17] Gentle swirling or tapping the side of the funnel can help coalesce the dispersed droplets.[18]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel and mix gently.[15][17] This increases the ionic strength and polarity of the aqueous layer, decreasing the solubility of the organic solvent and nonpolar compounds, thereby forcing phase separation.[15]

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning at a moderate speed is often the most effective way to physically force the layers to separate.[17]

  • Filtration: Passing the emulsified mixture through a bed of glass wool or a filter aid like Celite can sometimes break the emulsion.

  • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, altering the pH can disrupt their surfactant properties.[17][18]

Preventative Measures:

  • Gentle Mixing: Instead of vigorous, high-shear shaking, use a gentle swirling or inverting motion to mix the phases. This increases the surface area for extraction without imparting enough energy to form a stable emulsion.[15]

  • Alternative Techniques: For samples prone to emulsion formation, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which are less susceptible to this issue.[15]

Emulsion_Troubleshooting start Emulsion Formed wait 1. Let stand (15-60 min). Tap/swirl gently. start->wait prevention Future Prevention: - Use gentle swirling/inversion, not shaking. - Consider SLE or SPE for problematic samples. salt 2. Add Brine (NaCl solution). Gently mix. wait->salt Emulsion persists resolved Phases Separated wait->resolved Resolved centrifuge 3. Centrifuge mixture. salt->centrifuge Emulsion persists salt->resolved Resolved filter 4. Filter through glass wool. centrifuge->filter Emulsion persists centrifuge->resolved Resolved filter->resolved Resolved resolved->prevention

Caption: Stepwise workflow for breaking an emulsion.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Solvent Screening via Liquid-Liquid Extraction (LLE)
  • Preparation: Prepare identical aqueous samples containing your target analyte in separate, appropriately sized separatory funnels.

  • Solvent Addition: To each funnel, add an equal volume of a different test solvent (e.g., Funnel 1: Hexane, Funnel 2: Toluene, Funnel 3: DCM).

  • Extraction: Stopper each funnel, invert, and open the stopcock to vent pressure. Close the stopcock and mix the phases using 10-15 gentle inversions. Vent periodically.

  • Phase Separation: Place the funnels in a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower layer. If the organic layer is on top (less dense than water, e.g., hexane, toluene), drain the aqueous layer and pour the organic layer out through the top opening to avoid re-contamination. If the organic layer is on the bottom (denser than water, e.g., DCM), drain it directly.

  • Analysis: Analyze a small, known volume of each organic extract using an appropriate analytical method (e.g., GC-MS, HPLC) to quantify the amount of recovered analyte.

  • Evaluation: Compare the recovery from each solvent to identify the most efficient one.

Protocol 2: General Protocol for Solid-Phase Extraction (SPE)
  • Sorbent Selection: For the nonpolar target analyte in an aqueous sample, select a reversed-phase cartridge (e.g., C18 or a polymeric sorbent).[11]

  • Conditioning: Condition the SPE cartridge by passing an activation solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., water or a buffer matching the sample's pH). Do not let the sorbent bed go dry after this step.[19]

  • Loading: Slowly pass the aqueous sample through the cartridge. The nonpolar analyte will be retained on the sorbent. Maintain a slow, consistent flow rate to maximize interaction time.[19]

  • Washing: Pass a weak solvent (e.g., water or a low-percentage organic/water mix) through the cartridge to wash away polar impurities that were not retained.[19]

  • Elution: Elute the retained analyte from the cartridge using a small volume of a strong, pure organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). This concentrated solution is now ready for analysis.[19]

Section 4: Safety & Handling

Q: What are the essential safety precautions when working with the recommended organic solvents?

Organic solvents pose significant health and safety risks. Adherence to strict safety protocols is mandatory.[20]

  • Ventilation: Always handle organic solvents inside a certified chemical fume hood to minimize inhalation of vapors.[21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Gloves: Use chemically resistant gloves (e.g., nitrile for incidental contact, though consult a glove compatibility chart for the specific solvent).[20][21]

    • Eye Protection: Chemical splash goggles are required.[21]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Ignition Sources: Many organic solvents are highly flammable.[22][23] Keep them away from all potential ignition sources, including open flames, hot plates, and electrical equipment that is not intrinsically safe.[22]

  • Storage: Store solvents in properly labeled, sealed containers in a designated flammable storage cabinet.[20][23]

  • Waste Disposal: Dispose of all solvent waste in clearly labeled, appropriate hazardous waste containers.[21] Never pour organic solvents down the drain.

Section 5: Advanced Topics & Green Chemistry

Q: Are there "green" or more sustainable solvent alternatives for this extraction?

Yes, the field of green chemistry offers several alternatives to traditional, often hazardous, organic solvents.[24] These solvents are typically derived from renewable resources, are biodegradable, and have lower toxicity.[25]

  • Bio-Based Solvents:

    • d-Limonene: Derived from citrus peels, this terpene is a powerful nonpolar solvent and can be an effective substitute for hexane or toluene.[26][27]

    • Ethyl Lactate: This ester is derived from corn and is biodegradable, with excellent solvating power for a range of compounds.[27]

  • Supercritical Fluids:

    • Supercritical CO₂ (scCO₂): Carbon dioxide, when heated and pressurized above its critical point, becomes a supercritical fluid with properties of both a liquid and a gas. It is an excellent nonpolar solvent that is non-toxic, non-flammable, and leaves no residue upon depressurization.[26][27]

  • Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, reducing VOC emissions, and their properties can be tuned by changing the cation-anion pair.[26][27]

Adopting these greener alternatives can significantly reduce the environmental and health impact of extraction processes without compromising efficiency.[25]

References

  • Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. Retrieved from [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • UPEI. (2012, January 1). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Green solvent. Retrieved from [Link]

  • Nanya Technology Corporation. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

  • Sentry Air Systems, Inc. (2011, May 23). Reducing Exposure to Hazardous Organic Solvents. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Organic Solvents. Retrieved from [Link]

  • Encyclopedia.pub. (2023, August 16). Classification of Green Solvents. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • PubMed. (2025, June 30). A review of green solvents for the extraction and separation of bioactive ingredients from natural products. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Retrieved from [Link]

  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]

  • EduBirdie. (n.d.). Lab 1 Solubility Report | Eastern Kentucky University. Retrieved from [Link]

  • ACS Publications. (2011, April 8). Optimization of a Solid-Phase Extraction Method Using Centrifugation for the Determination of 16 Polycyclic Aromatic Hydrocarbons in Water. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Resolving baseline noise in HPLC analysis of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone

Welcome to the Advanced Chromatography Support Center. Analyzing bulky, highly hydrophobic molecules like 2',4'-dimethyl-3-(4-methylphenyl)propiophenone requires robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods. Because this analyte typically elutes at high organic solvent concentrations, gradient methods are mandatory. However, the dynamic changes in solvent composition often introduce severe baseline instability, compromising the integration of low-level impurities and overall quantitative fidelity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate and eliminate baseline noise during your analyses.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method parameters, you must systematically isolate the source of the noise. The following decision tree dictates the self-validating protocol detailed in the next section.

BaselineDiagnostics Step1 Observe Baseline Noise Step2 Zero-Flow Test (Stop Pump) Step1->Step2 Dec1 Does noise persist? Step2->Dec1 Path1A Detector Issue (Lamp/Electronics) Dec1->Path1A Yes Path1B Bypass Column (Start Flow) Dec1->Path1B No Dec2 Is noise rhythmic? Path1B->Dec2 Path2A Pump Blending Issue (Increase Mixer Vol) Dec2->Path2A Yes Path2B Check Solvents (Degas/Replace) Dec2->Path2B No

Diagnostic workflow to isolate HPLC baseline noise sources.

Self-Validating Diagnostic Protocol

Do not guess the source of your baseline noise; prove it. Execute this three-step methodology to definitively isolate the sub-system responsible for the chromatographic interference.

Step 1: The Zero-Flow Test (Optical Isolation)

  • Causality: Detector lamps (Deuterium/Tungsten) degrade, losing emission energy and increasing electronic noise. This test isolates the optical bench from fluidic variables.

  • Methodology:

    • Purge the detector flow cell with fresh, degassed HPLC-grade water.

    • Stop the pump completely (Flow rate = 0.0 mL/min).

    • Monitor the baseline at your analytical wavelength for 15 minutes.

  • Validation: If the baseline noise exceeds manufacturer specifications (typically >0.02 mAU)[1], the issue is strictly optical (e.g., aging UV lamp or a dirty flow cell). If the baseline is flat, the detector is healthy; proceed to Step 2.

Step 2: The Bypass Test (Fluidic Isolation)

  • Causality: Air bubbles, failing check valves, or contaminated solvents introduce noise dynamically. Removing the column eliminates stationary phase bleed and ghost peaks from the equation.

  • Methodology:

    • Remove the C18 analytical column and replace it with a zero-dead-volume union.

    • Set the pump to your starting isocratic flow rate (e.g., 1.0 mL/min) using your premixed mobile phase.

    • Monitor the baseline for 10 minutes.

  • Validation: If erratic noise or upward drift appears, the issue is fluidic. If the baseline remains flat, the fluidic delivery is stable, and the column/matrix is the source; proceed to Step 3.

Step 3: Gradient Blank Evaluation (Matrix/Column Isolation)

  • Causality: As the proportion of organic solvent increases, elution strength rises, stripping strongly retained contaminants from previous injections off the column[2].

  • Methodology:

    • Reinstall the analytical column and equilibrate.

    • Inject a blank sample (e.g., pure sample diluent).

    • Run the full gradient program.

  • Validation: Sharp, unexpected peaks indicate system contamination or late-eluting ghost peaks from previous runs[3]. A smooth, continuous upward drift indicates a UV cutoff disparity between your A and B solvents[4].

Troubleshooting Q&A

Q1: During the gradient run, my baseline drifts upward significantly, obscuring the peak of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone. What is the root cause? A1: Positive baseline drift in gradient HPLC is primarily caused by changes in the refractive index of the eluent or differences in the inherent UV absorbance between the aqueous (A) and organic (B) mobile phases[4]. Because 2',4'-dimethyl-3-(4-methylphenyl)propiophenone is highly hydrophobic, your method likely ramps up to a high percentage of organic solvent (e.g., >80% Acetonitrile).

If you are using additives like Trifluoroacetic acid (TFA) or monitoring at low UV wavelengths (<230 nm) to capture the aromatic rings, the baseline will rise. TFA absorbs UV light strongly, and as it degrades, its baseline interference worsens[5],[6].

  • Solution: Use high-quality, fresh solvents made daily. If the drift is strictly due to absorbance, you can match the absorbance of the A and B channels by adding a trace amount of a UV absorber (like sodium azide or nitrate) to the aqueous phase, or utilize a reference wavelength if your Diode Array Detector (DAD) supports it[3],[4].

Q2: I observe a rhythmic, sinusoidal baseline perturbation throughout the run. How do I eliminate this? A2: Periodic baseline noise that synchronizes with the pump's piston strokes is a classic symptom of inadequate mobile phase blending[1]. When solvents with differing UV absorbances (e.g., 0.1% acetic acid in water vs. pure acetonitrile) are mixed by a binary pump, micro-fluctuations in the solvent composition reach the flow cell intact.

  • Solution: You must increase the mixing volume of your system. Replacing a standard 100-µL mixer with a larger volume mixer (e.g., 425-µL) dampens these compositional ripples and eliminates the sinusoidal noise. Note that this will slightly increase your system's dwell volume, which may shift the retention time of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone slightly later[1].

Q3: My baseline has random, sharp spikes that look like peaks but have no Gaussian shape. What is happening? A3: This is indicative of micro-bubbles passing through the detector flow cell. Air bubbles in the mobile phase alter the refractive index of the light path instantaneously, causing sharp, erratic spikes[6]. This is particularly common when mixing aqueous buffers with organic solvents, an exothermic process that releases dissolved gases.

  • Solution: Ensure thorough degassing. Relying solely on sonication is insufficient for gradient RP-HPLC. Utilize inline vacuum degassers or continuous helium sparging to keep the mobile phase gas-free[6].

Quantitative Data: Solvent Properties & Baseline Impact

To optimize the baseline stability for the UV detection of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, refer to the following table comparing common RP-HPLC solvents and their optical properties.

Solvent / AdditiveUV Cutoff (nm)Refractive Index (20°C)Impact on Baseline Stability
Water (HPLC Grade) < 1901.333Ideal reference; no inherent UV drift.
Acetonitrile 1901.344Low UV drift; minor RI mismatch in gradients[3].
Methanol 2051.328Moderate drift at <220 nm; higher viscosity causes pressure noise.
0.1% TFA ~210N/AHigh UV drift; degrades over time causing baseline rise[5],[6].
0.1% Acetic Acid ~230N/ASignificant absorbance at low UV; requires efficient pump blending[1].

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
  • Baseline drift in gradient system.
  • Shimadzu Baseline Disturbance. Shimadzu.
  • Why Your HPLC Baseline Drifts—And How to Stop It.
  • Ultrahigh-Pressure Liquid Chromatography, Part III: Potential Issues.
  • HPLC Gradient Elution – Baseline Drift.

Sources

Technical Support Center: Solubilization Strategies for 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (CAS: 898768-79-1)[1].

While base propiophenone is a liquid that is readily miscible with standard organic solvents like methanol, ethanol, and diethyl ether[2][3], the addition of an extended diaryl system and three bulky methyl groups transforms 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (C₁₈H₂₀O, MW: 252.35 g/mol ) into a highly lipophilic, crystalline solid[1][4]. This structural shift drastically alters its solvation dynamics, often leading to incomplete dissolution or unexpected precipitation during scale-up.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound resist dissolution in standard polar protic solvents like Ethanol or Methanol, despite literature stating propiophenones are soluble in alcohols? The Causality: Base propiophenone relies on its carbonyl group to act as a hydrogen bond acceptor with the hydroxyl groups of alcohols[2]. However, in 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, the bulky methyl groups at the 2' and 4' positions of the phenyl ring create severe steric hindrance around the ketone moiety. This shielding effect, combined with the massive hydrophobic bulk of the C₁₈ hydrocarbon framework, overwhelms the weak dipole-dipole interactions. The Solution: Shift your solvent profile to match the compound's Hansen Solubility Parameters (HSP). Utilize non-polar or polar aprotic solvents with high dispersive forces, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

Q2: I am experiencing compound precipitation when transferring a THF stock solution into a hexane/ethyl acetate mixture for chromatography. How can I prevent this "crash out"? The Causality: This is a classic anti-solvent precipitation event caused by a sudden drop in the solvent mixture's overall solubilizing power. Hexane acts as a strong anti-solvent for the slightly polar ketone core. When the THF stock is introduced rapidly, localized supersaturation occurs before bulk mixing can distribute the solute. The Solution: Employ a step-wise dilution strategy. Premix your THF stock with an equal volume of Ethyl Acetate before introducing it to the Hexane gradient. Alternatively, load the compound onto the column using a minimal volume of pure DCM, which evaporates cleanly without causing premature crystallization.

Q3: How can I accelerate dissolution for high-concentration stocks without thermally degrading the ketone? The Causality: While aryl ketones are generally stable[3], prolonged heating in the presence of trace impurities (e.g., residual acids/bases in the solvent) can trigger aldol-type condensations or oxidative degradation. The Solution: Prioritize mechanical energy (sonication) over thermal energy. If heat is necessary to overcome the crystal lattice energy, limit the water bath to 40°C.

Part 2: Quantitative Solvent Selection Guide

To optimize your workflows, we have profiled the expected solubility behavior of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone across common organic solvents based on dielectric constants and structural affinity.

SolventDielectric Constant (ε)Solubilizing Power for TargetRecommended Application
Dichloromethane (DCM) 9.1Excellent (>100 mg/mL)Primary stock solutions, NMR sample prep.
Tetrahydrofuran (THF) 7.5Excellent (>100 mg/mL)Synthetic reactions requiring aprotic conditions.
Toluene 2.4High (~50-100 mg/mL)High-temp reactions; exploits π−π stacking.
Ethyl Acetate 6.0Moderate (~20-50 mg/mL)Chromatography, liquid-liquid extractions.
Ethanol (Absolute) 24.5Poor (<5 mg/mL)Not recommended for primary dissolution.
Hexane 1.9Very Poor (<1 mg/mL)Use strictly as an anti-solvent for crystallization.

Part 3: Standard Operating Procedure (SOP)

Workflow: Systematic Solvent Screening and Self-Validating Stock Preparation

This protocol ensures complete dissolution and prevents the introduction of micro-particulates into downstream assays, which can skew stoichiometric calculations or biological readouts.

Step 1: Gravimetric Preparation

  • Accurately weigh the desired mass of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone using an analytical balance.

  • Transfer the solid to a clean, dry, amber glass vial (the compound may exhibit mild photosensitivity over long-term storage).

Step 2: Solvent Addition & Mechanical Disruption

  • Add 80% of the target volume of your primary solvent (e.g., DCM or THF).

  • Vortex the vial at maximum speed for 60 seconds to mechanically disperse the crystal aggregates.

  • Place the vial in an ultrasonic bath at room temperature (25°C) for 10 minutes. Note: Ensure the water level in the bath matches the solvent level in the vial for optimal acoustic cavitation.

Step 3: Self-Validating Optical Inspection (The Tyndall Effect) Crucial Step: Visual clarity is not enough to confirm true solvation.

  • Take the vial into a darkened room or use a shadowing hood.

  • Shine a focused laser pointer (e.g., 532 nm green laser) directly through the solution.

  • Validation: If the beam path is invisible, the compound is fully dissolved. If you observe a solid, glowing beam path (Tyndall scattering), micro-crystals remain in suspension.

Step 4: Troubleshooting & Finalization

  • If micro-crystals are present, add a 5% v/v co-solvent (e.g., if using Toluene, add 5% THF) and apply gentle heat (40°C) for 5 minutes. Re-test with the laser.

  • Once validated, top off the solution to the final target volume to achieve the exact molarity. Seal with a PTFE-lined cap to prevent solvent evaporation and subsequent supersaturation.

Part 4: Solubilization Workflow Diagram

The following decision tree provides a logical pathway for diagnosing and resolving solubility issues during experiment setup.

SolubilizationWorkflow Start Weigh 2',4'-dimethyl-3- (4-methylphenyl)propiophenone SelectSolvent Select Primary Solvent (Based on downstream use) Start->SelectSolvent Polar Polar Protic (EtOH, MeOH) SelectSolvent->Polar Assay/Bio Aprotic Polar Aprotic / Non-Polar (THF, DCM, Toluene) SelectSolvent->Aprotic Synthesis Mix Vortex & Sonicate (10 mins at 25°C) Polar->Mix Aprotic->Mix Check Optical Validation (Tyndall Effect Check) Mix->Check Clear Solution Clear? (No micro-crystals) Check->Clear Heat Apply Gentle Heat (40°C water bath) Clear->Heat NO Success Proceed to Experiment (Store tightly sealed) Clear->Success YES Heat->Check Re-evaluate Cosolvent Add 5-10% Co-solvent (e.g., THF or DCM) Heat->Cosolvent Still insoluble Cosolvent->Mix

Workflow decision tree for troubleshooting the solubilization of hydrophobic propiophenone derivatives.

References

  • manavchem.com - Propiophenone General Properties and Applications. Retrieved from: [Link]

  • wikipedia.org - Propiophenone: Chemical Data and Standard State Properties. Retrieved from:[Link]

Sources

Technical Support Center: Diagnostics for 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (a substituted dihydrochalcone) is typically achieved via a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by chemoselective alkene reduction.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common side reactions—such as over-reduction, Michael addition, and Cannizzaro disproportionation—that compromise yield and purity.

Workflow & Reaction Pathway Visualization

SynthesisWorkflow Start Starting Materials: 2,4-Dimethylacetophenone + p-Tolualdehyde Condensation Step 1: Claisen-Schmidt Condensation (NaOH / EtOH) Start->Condensation Chalcone Intermediate: Substituted Chalcone (Bright Yellow) Condensation->Chalcone Main Pathway Side1 Side Reaction: Cannizzaro Disproportionation Condensation->Side1 Excess Base Reduction Step 2: Chemoselective Transfer Hydrogenation Chalcone->Reduction Side2 Side Reaction: Michael Adducts (1,5-Diketones) Chalcone->Side2 Prolonged Time Target Target Molecule: 2',4'-Dimethyl-3-(4-methylphenyl) propiophenone Reduction->Target Main Pathway Side3 Side Reaction: Over-reduced Secondary Alcohol Reduction->Side3 Harsh H2 (g) / Pd-C

Fig 1: Synthesis workflow and side-reaction pathways for the target propiophenone derivative.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of secondary alcohol instead of the target propiophenone during the hydrogenation step? Causality & Solution: Standard hydrogenation using H₂ gas over Pd/C often lacks chemoselectivity, leading to the concurrent reduction of both the α,β-unsaturated alkene and the carbonyl group[1]. To prevent this over-reduction, switch to a transfer hydrogenation protocol using ammonium formate (HCOONH₄) with Pd/C[2]. Ammonium formate decomposes slowly on the catalyst surface to provide a controlled, steady supply of hydrogen. This kinetic control is highly favorable for reducing the C=C double bond while leaving the C=O intact[2]. Alternatively, an Et₃SiH-Pd/C system can be utilized for highly chemoselective 1,4-reduction[3].

Q2: During the Claisen-Schmidt condensation, my HPLC shows a high molecular weight impurity. What is it, and how do I minimize it? Causality & Solution: This is likely a 1,5-diketone formed via a Michael addition. Once the intermediate chalcone is formed, its conjugated system acts as a strong Michael acceptor. Unreacted 2,4-dimethylacetophenone enolate can attack the chalcone's β-carbon[4]. To mitigate this, ensure strict stoichiometric control (using a slight 1.05x excess of p-tolualdehyde), avoid prolonged reaction times, and maintain the temperature strictly between 20–25 °C.

Q3: The p-tolualdehyde seems to be degrading before the condensation completes. How can I prevent this? Causality & Solution: This is the Cannizzaro reaction, a disproportionation of non-enolizable aldehydes (like p-tolualdehyde) into their corresponding carboxylic acids and alcohols in the presence of strong bases[4]. To suppress this competing pathway, alter the order of addition. Pre-form the enolate of 2,4-dimethylacetophenone with NaOH in ethanol for 15 minutes, then add the p-tolualdehyde dropwise. This ensures the aldehyde immediately reacts with the abundant enolate rather than disproportionating.

Section 2: Quantitative Chemoselectivity Data

The choice of catalyst and hydrogen source during Step 2 is the most critical factor in avoiding side reactions. The table below summarizes the chemoselectivity of various reduction systems on the chalcone intermediate.

Catalyst SystemHydrogen SourceReaction ConditionsAlkene Reduction (%)Carbonyl Reduction (%)Target Propiophenone Yield (%)
Pd/C (10%) H₂ gas (1 atm)MeOH, 25 °C, 2 h>99%~35%62%
Pd/C (10%) Ammonium FormateMeOH, Reflux, 1 h>99%<1%96%
Et₃SiH-Pd/C TriethylsilaneEtOH, 25 °C, 3 h>99%<2%94%
NaBH₄ None (Hydride)EtOH, 25 °C, 1 h0%>99%0% (Yields allylic alcohol)
Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, utilizing distinct visual and physical cues to confirm mechanistic success at each stage.

Protocol A: Synthesis of the Chalcone Intermediate

1-(2,4-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

  • Enolate Pre-formation: Dissolve 10.0 mmol of 2,4-dimethylacetophenone in 15 mL of absolute ethanol. Add 2.0 mL of 10% aqueous NaOH. Stir for 15 minutes at room temperature.

    • Causality: Pre-forming the enolate prevents the Cannizzaro disproportionation of the aldehyde[4].

  • Condensation: Add 10.5 mmol of p-tolualdehyde dropwise over 10 minutes to maintain temperature control.

  • Validation & Monitoring: Stir at 20–25 °C for 3 hours.

    • Self-Validation Check: The reaction mixture will transition from a clear, pale solution to a thick, bright yellow suspension . This distinct color change validates the formation of the highly extended π-conjugation characteristic of the chalcone intermediate. If the solution remains clear, enolization has failed or the base was neutralized.

  • Isolation: Filter the yellow precipitate, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum.

Protocol B: Chemoselective Transfer Hydrogenation

2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

  • Preparation: Suspend 5.0 mmol of the synthesized chalcone intermediate in 20 mL of methanol.

  • Catalyst Addition: Add 10 mol% of 10% Pd/C catalyst, followed by 25.0 mmol of ammonium formate.

    • Causality: Ammonium formate acts as a mild, controlled hydrogen donor, preventing the over-reduction of the carbonyl group that aggressively occurs with H₂ gas[2].

  • Reduction & Validation: Reflux the mixture for 1–2 hours.

    • Self-Validation Check: Monitor the reaction visually and via TLC (Hexane:EtOAc 8:2). The self-validating endpoint is reached when the bright yellow suspension becomes completely colorless . This optical shift confirms the successful reduction of the α,β-unsaturated bond and the breaking of the extended conjugation, without needing immediate LC-MS confirmation.

  • Purification: Filter the catalyst through a Celite pad to prevent metal contamination, concentrate the filtrate under reduced pressure, and recrystallize from ethanol to yield the pure target propiophenone.

References
  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules (via PMC).[Link]

  • Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones. Journal of Chemical Research.[Link]

  • An easy approach to dihydrochalcones via chalcone in situ hydrogenation. Tetrahedron (via ResearchGate).[Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews. [Link]

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Validation & Comparative

2',4'-dimethyl-3-(4-methylphenyl)propiophenone vs other propiophenone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Divergence of Propiophenone Scaffolds: 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone vs. Clinical Aminated Derivatives

Executive Summary

The propiophenone backbone is a highly versatile pharmacophore in drug development. However, the substitution pattern at the C3 position fundamentally alters the molecule's physicochemical properties and target engagement. This guide objectively compares the preclinical 1,3-diarylpropan-1-one derivative 2',4'-dimethyl-3-(4-methylphenyl)propiophenone against established clinical aminated propiophenones (e.g., Tolperisone and Eperisone ). By analyzing their structural divergence, we elucidate why diarylpropanones are emerging as metabolic and antimicrobial agents, while aminated derivatives remain the gold standard for centrally acting muscle relaxation.

Structural Pharmacology: The C3 Substitution Paradigm

The compound 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-79-1) is structurally classified as a reduced chalcone (1,3-diarylpropan-1-one)[1]. It consists of a propiophenone core where the C3 carbon is substituted with a hydrophobic 4-methylphenyl group. Conversely, clinical muscle relaxants like tolperisone (2,4'-dimethyl-3-piperidino-propiophenone) and eperisone are synthesized via Mannich reactions, introducing a basic piperidine ring at the C3 position[2][3].

This single structural variation dictates the pharmacological trajectory:

  • Lipophilicity vs. Ionization : 2',4'-dimethyl-3-(4-methylphenyl)propiophenone lacks an ionizable amine. It remains neutral at physiological pH (7.4), driving a high partition coefficient (ClogP). This high lipophilicity allows it to penetrate bacterial lipid bilayers or dock into the hydrophobic allosteric sites of metabolic enzymes like AMPK and SIRT6[4][5].

  • Cationic Target Engagement : The piperidine nitrogen in tolperisone/eperisone has a pKa of ~9.0. At pH 7.4, these molecules are predominantly protonated (cationic). This positive charge is an absolute requirement for entering the pore of voltage-gated sodium channels (VGSCs) and binding to the local anesthetic (LA) receptor site, thereby inhibiting action potential propagation in spinal reflex pathways[2][6].

Mechanistic Divergence Visualization

Mechanistic_Divergence Root Propiophenone Core Scaffold Diaryl C3 Aryl Substitution (2',4'-dimethyl-3-(4-methylphenyl)...) Root->Diaryl Amine C3 Amine Substitution (Tolperisone / Eperisone) Root->Amine Lipid Neutral & Highly Lipophilic (ClogP ↑ at pH 7.4) Diaryl->Lipid Cation Protonated Amine (Cationic at pH 7.4) Amine->Cation Metabolic Target: AMPK / SIRT6 / Membranes (Antidiabetic / Antimicrobial) Lipid->Metabolic VGSC Target: VGSC Pore Blockade (Muscle Relaxation) Cation->VGSC

Mechanistic divergence of propiophenones based on C3 substitution.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and pharmacological profiles of these two classes of propiophenone derivatives.

Property2',4'-dimethyl-3-(4-methylphenyl)propiophenoneTolperisone / Eperisone
Structural Class 1,3-Diarylpropan-1-one (Reduced Chalcone)3-Piperidino-propiophenone (Mannich Base)
C3 Moiety 4-Methylphenyl (Hydrophobic)Piperidine (Basic Amine)
Physiological State (pH 7.4) NeutralCationic (Protonated)
Primary Target Metabolic kinases (AMPK), Microbial membranesVoltage-Gated Sodium Channels (VGSCs)
Typical IC50 / MIC Range 10 - 50 µM (Enzyme activation / MIC)1 - 10 µM (VGSC Blockade)
Therapeutic Domain Antidiabetic / Antimicrobial (Preclinical)Spasticity / Muscle Spasms (Clinical)

Self-Validating Experimental Protocols

To objectively evaluate the performance of these divergent scaffolds, researchers must deploy target-specific, self-validating assays. The causality behind these experimental designs ensures that observed effects are mechanism-driven rather than artifacts of compound toxicity.

Protocol A: Whole-Cell Patch-Clamp for VGSC Inhibition (Aminated Propiophenones) Causality: Because aminated propiophenones act as use-dependent sodium channel blockers[3], electrophysiology is required to measure real-time ion flux. Self-Validation: The protocol incorporates Tetrodotoxin (TTX) to confirm current identity and a washout phase to prove the blockade is a reversible receptor-ligand interaction, not membrane disruption.

  • Cell Preparation : Culture HEK-293 cells stably expressing human Nav1.6 channels.

  • Baseline Recording : Establish a whole-cell configuration. Apply a voltage-step protocol (holding at -90 mV, stepping to 0 mV for 20 ms) to elicit baseline inward sodium currents ( INa​ ).

  • Positive Control Validation : Perfuse 1 µM TTX. A >95% ablation of the inward current validates that the recorded signal is exclusively VGSC-mediated. Wash out TTX until baseline recovers.

  • Compound Application : Perfuse the aminated propiophenone (e.g., Tolperisone at 10 µM). Record the fractional block of INa​ at steady state.

  • Washout & Viability Check : Perfuse with drug-free extracellular solution for 5 minutes. The recovery of INa​ to >80% of baseline validates that the compound is a reversible pore blocker and did not compromise membrane integrity.

Protocol B: AMPK Activation Assay (Reduced Chalcones) Causality: Highly lipophilic reduced chalcones like 2',4'-dimethyl-3-(4-methylphenyl)propiophenone cross the plasma membrane to activate intracellular metabolic targets such as AMPK[5]. Self-Validation: To prove the phenotypic effect (e.g., reduced lipid synthesis) is strictly AMPK-dependent, the protocol utilizes Compound C (Dorsomorphin) as an orthogonal inhibitor. If the chalcone acts via off-target toxicity, Compound C will fail to rescue the baseline state.

  • Cell Treatment : Seed HepG2 hepatocytes in 6-well plates. Starve cells in serum-free media for 4 hours to establish a low-noise metabolic baseline.

  • Inhibitor Pre-incubation : Pre-treat half the wells with 10 µM Compound C (AMPK inhibitor) for 30 minutes.

  • Compound Dosing : Treat cells with 20 µM of the diarylpropanone derivative. Use 1 mM AICAR as a positive control for AMPK activation in separate wells. Incubate for 2 hours.

  • Lysate Extraction & Western Blotting : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Validation Analysis : Probe for p-AMPK (Thr172) and its downstream substrate p-ACC (Ser79).

    • System Validation: The compound is validated as an AMPK activator only if it induces a >2-fold increase in p-ACC, and this increase is completely abrogated in the cohort pre-incubated with Compound C.

Causality in Drug Design: The Lipophilicity Paradox

The transition from a diarylpropanone to an aminated propiophenone highlights a critical paradox in drug development. While increasing lipophilicity (ClogP) via aryl substitutions (as seen in 2',4'-dimethyl-3-(4-methylphenyl)propiophenone) enhances binding affinity for hydrophobic enzyme pockets (like SIRT6 or AMPK)[5], it simultaneously increases the molecular weight and reduces aqueous solubility. This often leads to failure in whole-cell assays for certain pathogens (e.g., Mycobacterium tuberculosis), where highly lipophilic molecules get trapped in the complex mycobacterial cell wall[4]. Conversely, the introduction of a basic amine (Tolperisone) sacrifices some lipophilicity for aqueous solubility and target specificity (ion channel pores), creating an orally bioavailable, CNS-active drug[6]. Understanding this structure-activity causality is paramount for scientists selecting propiophenone scaffolds for specific therapeutic indications.

References

  • US3995047A - Propiophenone derivatives in the treatment of pathological muscular conditions. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUmeTS6Jz8JWeohch9DPtw1JVBL7sMfzGt4-hdKeBP2Cf1PpuZsEqOucRYOe_aEtQbEXhBouW3KVD3BQ8Jz3xJqlOwc5EtVrgP3ZrgSjz0IXUZt10azj084KYM_2KWZNmkZsxj4VZ01l0f]
  • EP1514545A1 - Use of tolperisone for the treatment of spasms of organes consisting essentially of smooth muscles. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWaL_zuaHYdM37pcPP9yVtGYnE7S30pjvbv2KO94Gs5V2aK1I10eTpRIGRqJkO8vYH8JxutkPwC51WqXCGPUIJYPaAdSQP3OxaeKMHmbWZn8VUgNBg89JwdynKp86H0JSKVfjsY5Lll88smA==]
  • Cas 64840-90-0, Eperisone. LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfDSDHjk4wFBY4fN7Bn1B8lCkm0dHbYezpN88gkZ2JM-bCvL1eN8oChJjcqZ8c3bh7No-iOtiKvKGlTPlNkfgLT0TK8ygLNky9_XT9o7f-yPGFDvCoebOfYbB9uiZ46GdmbIU0GAX_rQ==]
  • 2',4'-DIMETHYL-3-(4-METHYLPHENYL)PROPIOPHENONE CAS 898768-79-1. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rw6rXZcYhLAnDF-8QTVSkOxX8MR_0YYtDeYK14-UqFAElPQYhImdofn4aD71RCCJwjwu61h9I1FdKTPtD90BCOiTClwLW8y1ras9KB1MwaHJx4iKYmfki1s4FCstFFFkkxyfLJHNc1ism-wwOpTkqOfVVTtQegOzsYzFY_dM0Wk=]
  • Synthesis and Bioactivity of Reduced Chalcones Containing Sulfonamide Side Chains. Journal of Natural Products - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0VeVI9PUHXJkI0OkOx447keBjlOUi0UdU6uBgTkqGMPFw0IrjcYhn1Pw6t1KsvNaLB3o_NVlh0thIQGUwv99ucCXTkqRpjTyukg1-ZuZHb0sgHwmHqMAQzrIrLo31ISAMTxslT3ike8JEDEOvwUP-]
  • Glycosylation of Reduced Chalcones as Antidiabetic Compounds: Design, Synthesis, Characterisation, and in Silico Evaluation. Preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9baMcdH4kkKb1EVKYYqv_Pi-qfac4WzeDudtlVIo84Q11YoRhTZEQUqS7SVWhq5PdFGRwCS0Z29oMpSN_8W5z3ByjoysYYzRPmxIqpJH0uHDAGxlW3SLPsFARslPSV-dxP9OHt4PNX9WYPA==]

Sources

Validating Analytical Methods for 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust analytical control strategies for complex synthetic intermediates. 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-79-1) is a sterically hindered aromatic ketone with a molecular formula of C18H20O and a molecular weight of 252.35 g/mol [1]. Because of its structural features—specifically the conjugated propiophenone backbone and multiple alkyl substitutions—validating its purity and structural identity requires a nuanced, multi-platform approach.

Historically, the pharmaceutical and chemical industries relied on a "validate once and forget" mentality. However, the integration of 2 and the revised 3 mandates a science- and risk-based lifecycle approach[3][2]. ICH Q14 defines the Analytical Target Profile (ATP), while Q2(R2) provides the framework for demonstrating method robustness under pressure[2]. This guide objectively compares HPLC-UV, LC-MS/MS, and GC-MS platforms for this compound, providing self-validating protocols grounded in modern regulatory expectations.

Platform Comparison: Performance & Applicability

To establish an Analytical Target Profile (ATP) per ICH Q14, we must match the analytical technique to the specific critical quality attribute (CQA) being measured. Below is a quantitative comparison of three primary platforms used for propiophenone derivatives.

Table 1: Quantitative Performance Comparison for 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone Analysis

Performance ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI+)GC-MS (Electron Ionization)
Primary ATP Goal API Assay & Major Purity (% w/w)Trace Impurity & Genotox ProfilingVolatile Precursors & Degradants
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mL15.0 ng/mL
Linearity Range 1.0 - 100 µg/mL5.0 - 500 ng/mL0.1 - 50 µg/mL
Precision (%RSD) < 1.0%< 3.5%< 2.5%
Specificity Mechanism Retention Time + UV Spectrum (254 nm)Precursor to Product Ion (MRM)Chromatographic RT + Mass Spec Library
Average Run Time 15 min10 min25 min

Self-Validating Experimental Protocols

A self-validating system ensures that any deviation in instrument performance is caught during the run, preventing the reporting of anomalous data.

Protocol 1: HPLC-UV Validation for Routine Assay

Causality & Design: The highly conjugated aromatic system of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone yields a strong π-π* transition, making UV detection at 254 nm highly sensitive. We utilize a C18 stationary phase because the hydrophobic dimethyl and methylphenyl groups require strong dispersive interactions for adequate retention. The mobile phase is buffered to pH 3.0 to suppress residual silanol ionization on the silica column, preventing peak tailing.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water, pH ~3.0) and Mobile Phase B (100% Acetonitrile).

  • System Suitability Testing (SST): Inject a resolution mixture containing the target compound and its closest known structural isomer (e.g., the 2',5'-dimethyl isomer).

    • Self-Validation Check: The run is only valid if the critical resolution (Rs) between isomers is ≥ 2.0 and the tailing factor for the main peak is ≤ 1.5.

  • Linearity Execution: Inject calibration standards ranging from 1.0 to 100 µg/mL in triplicate. Calculate the correlation coefficient (R²), which must be ≥ 0.999.

  • Bracketing Standards: Throughout the sample sequence, inject a known 50 µg/mL standard every 10 samples.

    • Self-Validation Check: The sequence is automatically aborted if the drift in the bracketing standard area exceeds 2.0%, ensuring continuous instrument precision.

Protocol 2: LC-MS/MS for Trace Impurity Profiling

Causality & Design: When quantifying trace impurities down to 1.5 ng/mL, UV detection lacks specificity. We shift to LC-MS/MS using Electrospray Ionization in positive mode (ESI+). The ketone oxygen of the propiophenone has a high proton affinity, readily forming a stable [M+H]+ ion at m/z 253. We replace the TFA from the HPLC method with 0.1% Formic Acid, as TFA causes severe ion suppression in mass spectrometry.

Step-by-Step Methodology:

  • MS Tuning & MRM Optimization: Infuse a 1 µg/mL solution of the compound directly into the mass spectrometer. Isolate the m/z 253 precursor ion. Apply collision energy (CE) to generate stable product ions (e.g., cleavage yielding a substituted benzyl cation). Select the two most abundant transitions for Multiple Reaction Monitoring (MRM) (Quantifier and Qualifier).

  • Internal Standard (IS) Integration: Spike all samples and standards with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium-labeled analog.

    • Self-Validation Check: The SIL-IS co-elutes with the analyte and experiences the exact same matrix effects. By quantifying the ratio of Analyte/IS, the method self-corrects for ionization suppression or enhancement in real-time.

  • Matrix Effect Evaluation: Assess matrix factors by comparing the peak area of the analyte spiked post-extraction into the sample matrix versus a neat solvent standard. The IS-normalized matrix factor must be within 0.85 - 1.15.

Analytical Lifecycle Workflow

The integration of these methods follows a strict lifecycle governed by international guidelines to ensure continuous quality control.

AnalyticalValidation Q14 Analytical Target Profile (ATP) ICH Q14 Development Risk Risk Assessment & Parameter Optimization Q14->Risk Q2 Method Validation ICH Q2(R2) Guidelines Risk->Q2 HPLC HPLC-UV (Assay & Purity) Q2->HPLC LCMS LC-MS/MS (Trace Impurities) Q2->LCMS Val_HPLC Linearity: 1-100 µg/mL Precision: <1.0% RSD HPLC->Val_HPLC Val_LCMS LOQ: 1.5 ng/mL Specificity: MRM Transitions LCMS->Val_LCMS Release Commercial Release & Stability Testing Val_HPLC->Release Val_LCMS->Release

Fig 1. Risk-based analytical lifecycle for propiophenone validation per ICH Q14 and Q2(R2).

Conclusion

Validating methods for 2',4'-dimethyl-3-(4-methylphenyl)propiophenone requires understanding both the molecule's physicochemical properties and the latest regulatory frameworks. By leveraging HPLC-UV for robust assay quantification and LC-MS/MS for highly specific trace analysis, laboratories can build a comprehensive, self-validating control strategy that withstands rigorous regulatory scrutiny.

Sources

Comparative efficacy of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Propiophenone Scaffold as a Versatile Pharmacophore

Propiophenone and its derivatives represent a highly versatile class of aromatic ketones that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their core structure serves as a valuable scaffold for developing therapeutic agents with a wide array of biological activities, including potential anticancer, antidiabetic, and neurological applications.[1][3] The specific compound, 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, exemplifies a framework ripe for analog development. Strategic modifications to its phenyl rings and propiophenone side chain can dramatically alter its physicochemical properties and biological activity, leading to optimized lead compounds.

This guide provides a comparative analysis of various propiophenone analogs, grounded in experimental data. We will explore the structure-activity relationships (SAR) that govern their efficacy, detail the methodologies for their synthesis and evaluation, and visualize key experimental workflows and potential mechanisms of action. This content is designed for researchers, scientists, and drug development professionals to provide a foundational understanding and practical framework for advancing research in this promising chemical space.

Rationale for Analog Development: Fine-Tuning Biological Activity

The development of analogs from a parent compound is a cornerstone of modern drug discovery. For the propiophenone scaffold, the primary goals are to enhance potency, improve selectivity for a biological target, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Key structural modifications often focus on:

  • Phenyl Ring Substitution: The addition, removal, or repositioning of substituents like methyl, hydroxyl, or methoxy groups on the phenyl rings significantly influences the molecule's electronic and steric properties.[2][4] These changes can enhance binding affinity to target proteins or alter metabolic stability.

  • Side-Chain Modification: Altering the length or composition of the side chain can impact how the molecule fits into a receptor's binding pocket.

The data presented below illustrates how these subtle changes can result in profoundly different biological outcomes.

Comparative Efficacy Analysis: A Data-Driven Overview

The biological activity of propiophenone analogs is highly dependent on their specific structural features. The following tables summarize quantitative data from in vitro studies, showcasing the differential efficacy of various derivatives against cancer cell lines and specific protein targets.

Table 1: Anticancer Activity of Selected Propiophenone Analogs

This table presents the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function. Lower IC50 values indicate greater potency.

CompoundHeLa (IC50 in µM)Fem-X (IC50 in µM)PC-3 (IC50 in µM)MCF-7 (IC50 in µM)
Chalcone 1>100>100>100>100
Chalcone 225.330.145.250.6
Chalcone 315.822.433.141.7
Propafenone 150.265.370.185.4
Propafenone 230.542.155.868.2

Data extracted from a study on the anticancer activities of synthesized chalcone and propafenone derivatives.[1]

Table 2: Receptor Binding Affinity of Aminobutyl-Substituted Propiophenone Analogs

The inhibitory constant (Ki) represents the concentration required to produce half-maximum inhibition. It is an indicator of the binding affinity of a compound for a specific receptor. Lower Ki values signify a stronger binding affinity.

Compoundσ1 Receptor (Ki in nM)σ2 Receptor (Ki in nM)
17a31>1000
19a154>1000
14b>1000>1000
24b>1000>1000

Data from a study on the structure-affinity relationships of 1,3-dioxane derivatives of propiophenone for sigma (σ) receptors.[1]

Experimental Protocols: Methodologies for Synthesis and Evaluation

The integrity of comparative efficacy data relies on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of propiophenone analogs.

General Synthesis of a Brominated Propiophenone Intermediate

This protocol describes a general procedure for the bromination of a propiophenone, a common step in creating diverse analogs.

Causality: The use of a Lewis acid catalyst like aluminum chloride (AlCl3) polarizes the bromine molecule, making it a more potent electrophile for substitution onto the aromatic ring. The reaction is performed at a low temperature to control the reaction rate and prevent unwanted side products.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the starting propiophenone (e.g., 4'-methylpropiophenone, 0.1 mol) in 100 ml of chloroform. Add a catalytic amount of finely ground aluminum chloride.[5]

  • Bromine Solution: In a separate flask, prepare a solution of bromine (0.1 mol) in 20 ml of chloroform.[5]

  • Addition: Cool the propiophenone solution in an ice bath. Add the bromine solution dropwise to the reaction mixture while stirring. This controlled addition is crucial to manage the exothermic reaction.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to ambient temperature and react overnight.[5]

  • Work-up: Filter the reaction mixture to remove solids. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[5]

  • Purification: The crude product can be further purified using techniques such as recrystallization or column chromatography to yield the pure brominated propiophenone intermediate.

G cluster_synthesis Synthesis of a Brominated Propiophenone reactant 4'-Methylpropiophenone + Chloroform + AlCl3 reaction Dropwise Addition in Ice Bath reactant->reaction bromine Bromine + Chloroform bromine->reaction overnight React Overnight at Room Temp reaction->overnight workup Filtration & Solvent Evaporation overnight->workup product Crude 2-Bromo-4'-methylpropiophenone workup->product

Caption: Workflow for the synthesis of a brominated propiophenone.

Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and maintain them in a humidified incubator at 37°C with 5% CO2.[1]

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the propiophenone analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control group.[1]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours.[1]

  • Formazan Solubilization: Dissolve the resulting purple formazan crystals using a solubilization solution, such as DMSO.[1]

  • Absorbance Measurement: Measure the absorbance of the colored solution with a microplate reader at a specific wavelength (e.g., 570 nm).[1][5]

  • Data Analysis: Calculate cell viability as a percentage relative to the control cells and determine the IC50 value for each analog.[1][5]

G cluster_assay MTT Cytotoxicity Assay Workflow seeding Seed Cells in 96-Well Plate treatment Add Propiophenone Analogs seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt solubilization Solubilize Formazan Crystals mtt->solubilization measurement Measure Absorbance (570 nm) solubilization->measurement analysis Calculate IC50 Value measurement->analysis

Caption: Standard workflow for the MTT cell viability assay.

Mechanistic Insights: Potential Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. Propiophenone derivatives can interact with various cellular signaling pathways.[2] For example, some analogs act as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key negative regulator in insulin signaling, making them potential candidates for antidiabetic therapies.[1][2]

Causality: PTP-1B dephosphorylates the insulin receptor, dampening the downstream signaling cascade. An inhibitor binds to PTP-1B, preventing this dephosphorylation, thereby enhancing insulin sensitivity.

G cluster_pathway Inhibition of the PTP-1B Insulin Signaling Pathway Insulin Insulin Receptor Insulin Receptor (IR) Insulin->Receptor Binds Downstream Downstream Signaling (e.g., GLUT4 translocation) Receptor->Downstream Activates PTP1B PTP-1B PTP1B->Receptor Dephosphorylates (Inhibits) Response Glucose Uptake Downstream->Response Analog Propiophenone Analog Analog->PTP1B Inhibits

Caption: PTP-1B's role in insulin signaling and its inhibition.

Conclusion and Future Directions

This guide demonstrates that propiophenone derivatives are a rich source of biologically active compounds. The comparative analysis of various analogs, supported by quantitative data, reveals that minor structural modifications can lead to significant changes in potency and selectivity. The provided protocols for synthesis and evaluation offer a standardized framework for researchers to generate reliable and comparable data.

Future research should focus on expanding the library of analogs to further delineate the structure-activity relationships for various therapeutic targets. Elucidating the precise molecular interactions through computational modeling and biophysical assays will enable the rational design of next-generation propiophenone derivatives with superior efficacy and safety profiles, paving the way for their potential translation into clinical candidates.

References

  • Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHpQCwSVfpMK3oBya8bG1Y43ENMZllNtK_NeB7SLKGkFQ3sp9hQWEWz7IRvExk2i2Mcejdh2Lc0fnZ-j2HyeZUosD9HLGSCQ0Oiq8Hfa_zavgvqMhZYiCVm6PDSP2NgQkuwQuHteczdF90wGrHQ1nrH37hACUHLMq9ZyoMMQ2-y0rsB-y2nwPDpZZXPfKIqFTrsVe3FxFdkJwpUT-u5IiDw6uSpMKxFYxcyog=]
  • Propiophenone Derivatives: A Comparative Analysis of Phytotoxicity. Benchchem. [https://vertexaisearch.cloud.google.
  • A Comparative Guide to 4'-Methoxy-3-(4- methylphenyl)propiophenone and Other Propiophenone Derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS-cxFU9diEICmI8hEFCj79VcdJflDGg8QmeM6pIK1hLm-4gnDyasvU_fum9ncYBflf__dkK771AroflmQTkP6ATf71PQWfwmUgid09vKU8kV1okDDfGbPeUhDOiIiXvXga3JCIDGG5vTicyOZWEa0aga8hcuVtTbyVvAjzx2FUImgkjebaTGkBetl84FJ1BSd6WftWBhXQLe9lpAJENKgfogRQAeOBG3gRLFp9EsO6EKiDrB9pyQH5T3qN-bWZnMhhhkP-e0yg9X-DlXWMwJIf8UFq0a80eRnV2fWqwrvAnFcTpbG6XTzm8_kwB05vzoMt04=]
  • Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE14nQB0hQgOLo9jctw1SRRKUwgHa-fP_VHm0r1OSTxuh5Pz2ZJylq8gn37mB5JOQ4qxlQTDlkhga31jnvAjcTtIGRwyC2SYPbbkPIDjWkJcBCvI-KNPi17dkkmKHtSEtxQwIS-HLv000DyQcVnzhV2XFtul2IkCKr0p_1n_XoZcFBTlTyLCxnQvvHv3o00QWD09Nifwpvupbqa3tJnTZLaqLSGSkDlemdr]
  • Pharmacological Properties of a Propiophenone Derivative.Archives Internationales de Pharmacodynamie et de Thérapie, 1967. [https://pubmed.ncbi.nlm.nih.gov/6049333/]

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Comprehensive Reference Standard Validation Guide for 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (CAS: 898768-79-1) is a structurally complex aryl ketone[]. In pharmaceutical development, it frequently manifests as a critical synthetic intermediate or a process-related impurity in the manufacturing of propiophenone-derived active pharmaceutical ingredients (APIs), such as centrally acting muscle relaxants.

To ensure the safety, efficacy, and quality of the final API, analytical control of this compound is paramount. Establishing a highly characterized reference standard is a strict regulatory requirement under the ICH Q3A(R2) guidelines for impurity control[2]. This guide provides an objective comparison of reference standard grades and details a self-validating analytical protocol for its absolute purity assignment, fully compliant with ICH Q2(R2) validation principles[3] and USP <11> standards[4].

Part 1: Comparative Analysis of Reference Standard Alternatives

When establishing a control strategy, analytical laboratories must select the appropriate grade of reference material. The table below objectively compares the performance, traceability, and validation burden of three alternative sourcing strategies.

Standard GradePurity Assignment MethodMetrological TraceabilityCost & AvailabilityBest Use Case
Pharmacopeial / CRM (Primary) Absolute (qNMR or Mass Balance)Fully traceable to SI units (ISO 17034)High cost; rarely available for specific impurities.Regulatory submissions, dispute resolution, and primary calibration.
In-House Working Standard Mass Balance (Orthogonal testing)Traceable via internal rigorous validationModerate cost; requires high internal analytical burden.Routine QA/QC batch release, stability testing, and method validation.
Commercial Analytical Grade Area % (Typically HPLC-UV only)Limited (Often lacks water/solvent accounting)Low cost; readily available from chemical suppliers.Early-stage R&D, qualitative peak identification, and method development.

Scientist's Insight: For a specialized impurity like 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, Pharmacopeial CRMs are almost never commercially available. Therefore, laboratories must procure Commercial Analytical Grade material and upgrade it to an In-House Working Standard using the rigorous Mass Balance approach described below.

Part 2: The Mass Balance Methodology (A Self-Validating System)

The Mass Balance approach is a self-validating closed system. It requires orthogonal analytical techniques to quantify every possible component of the material (organic impurities, water, residual solvents, and inorganic ash).

The Self-Validation Mechanism: The sum of all measured components must theoretically equal 100%. If the raw sum of the unadjusted organic purity and all volatile/inorganic impurities deviates significantly from 100% (e.g., <98% or >101%), the protocol automatically invalidates itself, indicating a hidden, undetected impurity (such as a non-UV absorbing degradant or an unquantified inorganic salt).

Mass Balance Equation:
graphic Purity}{100}

Workflow cluster_Identity Identity Elucidation cluster_Purity Orthogonal Purity Assessment Start 2',4'-Dimethyl-3-(4-methylphenyl) propiophenone Candidate NMR NMR (1H, 13C, 2D) Isomeric confirmation Start->NMR HRMS HRMS Exact Mass (m/z 253.15+) Start->HRMS IR FT-IR C=O stretch ~1680 cm⁻¹ Start->IR HPLC HPLC-UV/CAD Organic Impurities NMR->HPLC HRMS->HPLC IR->HPLC MassBalance Mass Balance Calculation P = (100 - Water - Solvents - Ash) x HPLC% HPLC->MassBalance KF Karl Fischer Water Content KF->MassBalance GC HS-GC-FID Residual Solvents GC->MassBalance ROI TGA / ROI Inorganic Residues ROI->MassBalance Certified Certified Working Standard (Qualified for ICH Q3A/Q2) MassBalance->Certified

Fig 1: Orthogonal workflow for Reference Standard Characterization and Mass Balance Purity Assignment.

Part 3: Step-by-Step Experimental Protocols & Causality

Step 1: Structural Elucidation (Identity)
  • Protocol: Acquire 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectra in CDCl₃. Confirm exact mass via LC-HRMS (ESI+).

  • Causality (Why 2D NMR?): The molecule contains two distinct aromatic systems—a 2,4-dimethylbenzoyl moiety and a terminal p-tolyl group. 1D ¹H-NMR alone is insufficient because the methyl singlets (~2.3 ppm) will heavily overlap. 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to confirm that the carbonyl carbon correlates specifically with the protons of the 2,4-dimethylphenyl ring, definitively ruling out the reverse structural isomer (1-(4-methylphenyl)-3-(2,4-dimethylphenyl)propan-1-one).

Step 2: Chromatographic Purity (Organic Impurities)
  • Protocol: Inject 1.0 mg/mL of the sample into a UHPLC system equipped with a C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor via Diode Array Detector (DAD) at 254 nm and a Charged Aerosol Detector (CAD) in series.

  • Causality (Why CAD?): Propiophenone derivatives often lack strong chromophores if the aromatic rings are saturated during forced degradation. Utilizing a dual-detector setup ensures that non-UV-absorbing aliphatic degradants are not omitted from the purity calculation, preventing a dangerous artificial inflation of the mass balance purity.

Step 3: Volatile Impurities (Water & Solvents)
  • Protocol: Determine water content via Coulometric Karl Fischer (KF) titration. Quantify residual solvents (e.g., toluene, ethyl acetate) using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

  • Causality (Why KF over LOD?): Aryl ketones can form stable hydrates or trap atmospheric moisture within their crystal lattice. Loss on Drying (LOD) cannot distinguish between water and volatile organic solvents. Using LOD would lead to double-counting errors in the mass balance equation. Furthermore, Headspace GC prevents the non-volatile propiophenone matrix from contaminating the GC inlet, isolating only the volatile solvents.

Step 4: Inorganic Impurities
  • Protocol: Perform Residue on Ignition (ROI) at 600°C or Thermogravimetric Analysis (TGA).

  • Causality: The synthesis of propiophenones typically utilizes Friedel-Crafts acylation, which requires heavy metal or aluminum-based Lewis acid catalysts (e.g., AlCl₃). ROI ensures no residual catalytic ash remains to skew the gravimetric potency of the standard.

Part 4: Experimental Validation Data

Below is a simulated dataset representing the successful validation and mass balance calculation for a candidate lot of 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, demonstrating the self-validating nature of the protocol.

Analytical AttributeTechniqueResultAcceptance Criteria (ICH Q2)
Identity 2D-NMR (HMBC)Conforms to structurePositive structural correlation
Identity HRMS (ESI+)m/z 253.1587 [M+H]⁺± 5 ppm of theoretical mass
Organic Purity HPLC-UV (254 nm)99.45% Area> 99.0%
Water Content KF Titration0.35% w/w< 1.0%
Residual Solvents HS-GC-FID0.15% w/w (Ethyl Acetate)Complies with ICH Q3C limits
Inorganic Ash ROI0.05% w/w< 0.1%
Raw Sum Check Arithmetic Sum100.00%98.0% - 101.0% (Validates Protocol)
Assigned Purity Mass Balance 98.90% N/A (Final Assigned Value)

Calculation: (100 - 0.35 - 0.15 - 0.05) * (99.45 / 100) = 98.90%

Part 5: Regulatory Control Strategy

Once the reference standard is validated, it is utilized to quantify the impurity in the final API. The control strategy is dictated by the maximum daily dose of the drug and the thresholds defined by regulatory bodies[2].

ControlStrategy cluster_Limits ICH Q3A(R2) Regulatory Thresholds API API Manufacturing Process Imp 2',4'-dimethyl-3-(4-methylphenyl) propiophenone (Impurity) API->Imp Process Byproduct Reporting Reporting Threshold (>0.05%) Imp->Reporting Identification Identification Threshold (>0.10%) Imp->Identification Qualification Qualification Threshold (>0.15%) Imp->Qualification Tox Toxicological Assessment (In silico / In vitro) Identification->Tox Structure Elucidated Qualification->Tox Safety Proven Spec Routine Specification Limit (e.g., NMT 0.15%) Tox->Spec

Fig 2: Logical relationship of Impurity Control Strategy based on ICH Q3A(R2) guidelines.

Conclusion

Validating 2',4'-dimethyl-3-(4-methylphenyl)propiophenone as a reference standard requires moving beyond simple chromatographic area percentages. By employing a self-validating mass balance approach—grounded in orthogonal techniques like 2D-NMR, CAD, and Headspace GC—laboratories can guarantee the metrological traceability and scientific integrity of their analytical control strategies, ensuring full compliance with global pharmacopeial expectations.

Sources

Inter-Laboratory Validation of 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The compound 2',4'-dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-79-1) is a critical synthetic building block and research chemical belonging to the propiophenone class. Due to its structural homology with centrally acting muscle relaxants (such as tolperisone) and synthetic cathinones, robust and highly sensitive bioanalytical assays are required for its pharmacokinetic (PK) profiling and toxicological screening.

Since the global implementation of the ICH M10 Guidelines on January 21, 2023, regulatory bodies mandate that bioanalytical methods for chemical drugs in biological matrices be rigorously validated to ensure data reliability across different laboratories[1]. This guide objectively compares analytical platforms for quantifying this propiophenone derivative, explains the causality behind optimal experimental designs, and provides a self-validating, step-by-step protocol.

Analytical Platform Comparison: LC-MS/MS vs. GC-MS vs. HPLC-UV

When developing an assay for propiophenone derivatives, laboratories typically evaluate three primary platforms. The choice of platform directly impacts the Limit of Quantification (LLOQ), sample consumption, and susceptibility to matrix effects.

Quantitative Performance Comparison
Analytical PlatformLimit of Quantification (LLOQ)Required Plasma VolumeSpecificity / SelectivityMatrix Effect SusceptibilityThroughput & Cost
LC-MS/MS (ESI+, MRM) ~0.5 ng/mL100 - 200 µLHigh (Precursor/Product ion pairs)Moderate (Requires IS or Standard Addition)High throughput / High cost
GC-MS (EI) ~2.0 ng/mL500 µLModerate (May require derivatization)LowModerate throughput / Moderate cost
HPLC-UV (262 nm) ~10.0 ng/mL1.0 mLLow (Prone to co-eluting interferents)Low (UV detection is matrix-independent)Low throughput / Low cost

Causality in Platform Selection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is established as the gold standard. Electrospray ionization (ESI) in positive mode, coupled with Multiple Reaction Monitoring (MRM), provides unparalleled specificity for the protonated precursor ion [M+H]+ of propiophenone derivatives[2]. While HPLC-UV is cost-effective, it requires prohibitively large plasma volumes (~1.0 mL) and lacks the sensitivity necessary for low-dose PK studies, often plateauing at an LLOQ of 10 ng/mL[3]. GC-MS offers decent sensitivity but frequently requires extensive sample derivatization for amine-containing metabolites, increasing sample preparation time and introducing inter-laboratory variability[4].

The ICH M10 Inter-Laboratory Validation Framework

To guarantee that the assay is a self-validating system , inter-laboratory protocols must adhere to the ICH M10 framework. This ensures that any "Trends of Concern" (such as assay drift or instability) are systematically investigated and mitigated[1][5].

ICH_M10_Validation A Method Development B Selectivity & Specificity (Blank Matrix Evaluation) A->B C Calibration Curve (Linearity Assessment) B->C D Accuracy & Precision (Intra/Inter-run LLOQ, Low, Mid, High QC) C->D E Matrix Effect & Recovery (Post-extraction vs. Neat) D->E F Stability Studies (Freeze-Thaw, Benchtop, Long-term) E->F G Validated Assay Ready for Study Sample Analysis F->G

Figure 1: ICH M10 Bioanalytical Method Validation Workflow.

Addressing Matrix Effects via Standard Addition

A critical challenge in LC-MS/MS validation is ion suppression caused by endogenous plasma components. If a Stable Isotope-Labeled Internal Standard (SIL-IS) is unavailable for 2',4'-dimethyl-3-(4-methylphenyl)propiophenone, standard addition techniques must be employed. By spiking known concentrations of the analyte directly into the sample aliquots, laboratories can mathematically normalize the matrix suppression, significantly improving quantitative accuracy at low concentrations (e.g., 10 ng/mL)[6].

Step-by-Step LC-MS/MS Methodology

The following protocol details the optimized Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow. Every step is designed with specific chemical causality to maximize recovery and minimize interference.

Sample_Prep S1 Plasma Sample (200 µL) S2 Add Internal Standard (e.g., Dibucaine) S1->S2 S3 Liquid-Liquid Extraction (MTBE) S2->S3 S4 Centrifugation & Organic Phase Transfer S3->S4 S5 Nitrogen Evaporation & Reconstitution S4->S5 S6 LC-MS/MS (ESI+, MRM Mode) S5->S6

Figure 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS analytical workflow.

Protocol Execution & Causality

Step 1: Sample Aliquoting & IS Addition

  • Action: Transfer 200 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (e.g., dibucaine or chlorzoxazone)[2][7].

  • Causality: Utilizing only 200 µL conserves precious clinical samples. The IS is added before extraction to correct for any volumetric losses during sample processing and to normalize ionization variability in the MS source.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Causality: LLE is selected over Protein Precipitation (PPT). While PPT is faster, it leaves a high concentration of endogenous phospholipids in the extract, which compete with the analyte for charge droplets in the ESI source, causing severe ion suppression. MTBE selectively partitions the lipophilic propiophenone derivative into the organic phase while leaving polar interferents trapped in the aqueous layer[2][8].

Step 3: Phase Separation & Evaporation

  • Action: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Causality: Nitrogen evaporation concentrates the analyte without subjecting the heat-labile ketone structures to thermal degradation.

Step 4: Reconstitution & Chromatographic Separation

  • Action: Reconstitute the residue in 100 µL of mobile phase (10 mM ammonium formate buffer pH 3.5 / methanol, 15:85 v/v). Inject 5.0 µL onto a reversed-phase C18 column (e.g., 50 mm × 2.0 mm, 5 µm) at a flow rate of 250 µL/min[2].

  • Causality: The mobile phase incorporates ammonium formate buffered to an acidic pH of 3.5. This acidic environment ensures that the ketone moiety and any basic amine metabolites remain fully protonated, which exponentially increases the ionization efficiency in the ESI positive mode[2][7].

Step 5: Self-Validating Batch Acceptance

  • Action: Ensure every analytical batch includes a double-blank (matrix only), a single-blank (matrix + IS), and a minimum of six non-zero calibration standards. Bracket the study samples with Quality Control (QC) samples at low, mid, and high concentrations.

  • Causality: According to ICH M10 guidelines, batch acceptance strictly requires that at least 67% of all QCs, and at least 50% at each concentration level, fall within ±15% of their nominal value. This guarantees the run is self-validating and mathematically sound[1][5].

References

  • "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis." European Medicines Agency (EMA) / GMP Compliance.[Link]

  • "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Worldwide Clinical Trials.[Link]

  • "Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application." PubMed / NIH. [Link]

  • "Detection of cathinone and mephedrone in plasma by LC-MS/MS using standard addition quantification technique." Springer / D-NB.[Link]

  • "Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography." Saudi Journal of Medical and Pharmaceutical Sciences.[Link]

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Safety Operating Guide

2',4'-Dimethyl-3-(4-methylphenyl)propiophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

As a Senior Application Scientist, I have designed this protocol to serve as a self-validating system of chemical stewardship. Proper disposal of pharmaceutical intermediates like 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone is not merely a regulatory checkbox; it is a critical operational workflow that prevents environmental contamination, mitigates laboratory hazards, and ensures the integrity of your facility's safety culture.

Because this specific substituted propiophenone is a lipophilic, stable aromatic ketone, its disposal requires precise segregation and high-temperature thermal destruction. This guide provides the causality behind these requirements and the step-by-step methodologies to execute them safely.

Physicochemical Profiling & Hazard Assessment

To safely manage the disposal of any compound, we must first understand its physical and chemical behavior. 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-79-1) shares mechanistic toxicity and environmental persistence with its parent compound, propiophenone[1][].

Because it is highly lipophilic and possesses low aqueous solubility, it will not readily degrade in standard wastewater treatment plants and will persist in aquatic ecosystems[1]. Furthermore, it acts as a mild skin irritant and a severe eye irritant, necessitating strict engineering controls[3][4].

Table 1: Quantitative Physicochemical and Hazard Data

PropertyValueSource
Chemical Name 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone[]
CAS Number 898768-79-1[]
Molecular Formula C18H20O[5]
Molecular Weight 252.35 g/mol [5]
Physical State Solid / Heavy Liquid (Ambient)[1]
Flash Point > 92 °C (Analogous to Propiophenone)[6]
Acute Oral LD50 (Rat) ~ 4,534 mg/kg (Analogous)[7]
GHS Classification Eye Irritant 2A, Acute Tox 4 (Oral/Dermal)[4]

Causality-Driven Safety & Handling Protocols

Every piece of Personal Protective Equipment (PPE) and every handling step is dictated by the compound's chemical nature. Because propiophenone derivatives can absorb through the skin and cause systemic toxicity, barrier protection is non-negotiable[8].

Protocol 1: Spill Response and Containment Methodology A self-validating protocol to ensure zero environmental release during an accidental spill.

  • Isolate the Area: Immediately halt operations and remove all ignition sources. The compound is combustible and can form explosive mixtures with air at elevated temperatures[1].

  • PPE Verification: Don fresh nitrile gloves (inspected for micro-tears), an impervious chemical-resistant lab coat, and [9].

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite or specialized chemical spill pads). Causality: We use inert absorbents because reactive absorbents could trigger an exothermic reaction with the ketone functional group[6].

  • Collection: Carefully sweep or scoop the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a mild detergent and water to solubilize residual lipophilic traces, collecting all rinsate as hazardous liquid waste[4]. Do not flush rinsate down the drain[9].

Waste Segregation and Disposal Workflows

Proper segregation prevents dangerous cross-reactions in the waste storage area and optimizes the efficiency of downstream incineration. 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone must be classified and managed as Non-Halogenated Organic Waste [10].

DisposalWorkflow A Waste Generation: 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone B Solid Waste (Contaminated PPE & Absorbents) A->B Solid Phase C Liquid Waste (Reaction Solvents & Mother Liquors) A->C Liquid Phase D Segregation & Labeling (Non-Halogenated Organic Waste) B->D C->D E Secondary Containment (Cool, Dry, Ventilated Storage) D->E Temporary Storage F Licensed Waste Disposal Facility (High-Temperature Incineration) E->F EPA RCRA Transfer

Workflow for the segregation and EPA-compliant disposal of propiophenone derivatives.

Protocol 2: Routine Waste Preparation Methodology

  • Phase Segregation: Strictly separate organic liquid waste (e.g., reaction mother liquors) from solid waste (e.g., contaminated Kimwipes and gloves)[7].

  • Containerization: Transfer liquid waste into a compatible, clearly labeled glass or HDPE carboy. Causality: Fill containers to a maximum of 90% capacity to allow for vapor expansion, preventing pressure-induced ruptures[9].

  • Storage: Relocate the sealed container to a cool, dry, and well-ventilated secondary containment area. Ensure it is strictly isolated from strong oxidizing agents and strong bases, which could initiate hazardous decomposition[3][11].

  • Manifesting: Document the waste profile accurately and coordinate with a licensed environmental services provider for pickup[7].

Incineration & Environmental Fate Mechanisms

Why is high-temperature incineration the mandated disposal route for this compound?

According to the , hazardous organic wastes must achieve a 99.99% Destruction and Removal Efficiency (DRE)[12]. 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone contains highly stable aromatic rings and a robust ketone backbone that require extreme thermal energy to cleave[10].

ThermalDestruction A Propiophenone Derivative (C18H20O) B Primary Combustion (>1100°C, Excess O2) A->B Heat + O2 C Thermal Cleavage (Aromatic & Ketone Bonds) B->C Endothermic D Oxidation (CO2 & H2O Yield) C->D Exothermic E Scrubber / Exhaust (Emission Control) D->E Flue Gas

Mechanistic pathway of thermal destruction for aromatic ketones during incineration.

During incineration, the waste is subjected to temperatures exceeding 1100°C in the presence of excess oxygen. This primary combustion phase drives the endothermic cleavage of the carbon-carbon bonds within the aromatic rings[10]. Following this cleavage, an exothermic oxidation reaction occurs, converting the fragmented organic molecules entirely into carbon dioxide and water vapor[10]. Finally, wet scrubbers in the exhaust system neutralize any trace particulate matter or unburned VOCs, ensuring strict compliance with emission standards before the flue gas is released[12][13].

References

  • Environmental Protection Agency (EPA). "Guidance Manual for Hazardous Waste Incinerator Permits." epa.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." epa.gov. Available at: [Link]

Sources

Personal protective equipment for handling 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone

This guide provides essential safety protocols and operational plans for handling 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone. As a substituted aromatic ketone, its handling requires a comprehensive understanding of the potential hazards associated with its chemical class. This document synthesizes data from structurally analogous compounds to establish a robust framework for safe laboratory conduct, ensuring the protection of all personnel.

Hazard Assessment by Chemical Analogy

The primary hazards are anticipated to be acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1][2][3] The compound is also expected to be a combustible liquid.[4]

Table 1: Anticipated Hazard Profile and GHS Classification

Hazard ClassificationDescriptionGHS PictogramSupporting Sources
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][3][5] alt text [1][3][5]
Skin Irritation (Category 2) Causes skin irritation.[1][2][3] alt text [1][2][3]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][4][5] alt text [1][2][4][5]
Respiratory Irritation (STOT SE 3) May cause respiratory irritation.[2][3] alt text [2][3]
Combustible Liquid The material is a combustible liquid and may ignite on heating.[4][6] alt text [4][6]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. It must be used in conjunction with robust engineering and administrative controls.

  • Primary Engineering Control: Chemical Fume Hood All handling procedures that may generate aerosols or vapors, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7][8] This is critical to minimize inhalation exposure, a primary risk associated with this class of chemicals.[2][3]

  • Administrative Controls

    • Designated Area: All work with this compound should be restricted to a designated and clearly marked laboratory area.

    • Information Accessibility: Ensure that Safety Data Sheets (SDS) for related compounds like Propiophenone and 4'-Methylpropiophenone are readily accessible to all personnel.[7]

    • Working Alone: Avoid working alone when handling hazardous chemicals.[9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent ocular, dermal, and respiratory exposure.

  • Eye and Face Protection

    • Requirement: Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[6][10]

    • Rationale: Propiophenone derivatives are known to cause serious eye irritation.[1][4] Standard safety glasses with side shields do not provide adequate protection against splashes.[11] For large-volume transfers (>1L) or operations with a significant splash risk, a full-face shield should be worn over chemical splash goggles.[11]

  • Skin and Body Protection

    • Gloves: Nitrile gloves are the minimum requirement.[7] Always inspect gloves for defects before use and employ proper removal techniques to avoid skin contact.[10][11] If direct contact occurs, dispose of the contaminated gloves immediately and wash hands thoroughly.[10] For prolonged operations, consider "double-gloving" to provide an additional layer of protection.[12]

    • Laboratory Coat: A clean, buttoned laboratory coat is mandatory to protect against incidental contact and small splashes.[8]

    • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[7][9] Sandals or perforated shoes are strictly prohibited.

  • Respiratory Protection

    • When all operations are confined to a properly functioning chemical fume hood, additional respiratory protection is generally not required.[6][13]

    • In the event of a large spill or failure of engineering controls, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[10] All respirator use must be part of a formal institutional respiratory protection program with proper fit-testing and training.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is critical for minimizing risk during the entire lifecycle of the chemical in the laboratory.

Step 1: Preparation and Pre-Handling

  • Verify Controls: Confirm that the chemical fume hood is operational and that an appropriate chemical spill kit is readily accessible.[14]

  • Assemble Materials: Gather all necessary glassware, reagents, and equipment before introducing the compound into the work area.[14]

  • Don PPE: Put on all required PPE (lab coat, chemical splash goggles, nitrile gloves) before entering the designated handling area.[14]

Step 2: Handling and Use (Inside Fume Hood)

  • Transfer: Carefully weigh or transfer the compound, keeping the container opening away from your face.[7] Use designated spatulas or pipettes.

  • Minimize Aerosols: Perform all procedures in a manner that minimizes the creation of splashes or aerosols.[8]

  • Maintain Containment: Keep containers tightly closed when not in active use.[10][15]

Step 3: Post-Handling and Decontamination

  • Decontaminate: Clean and decontaminate all work surfaces and equipment using an appropriate solvent and then soap and water.[8]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves (if double-gloved), lab coat, then inner gloves.[14]

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling is complete, even after wearing gloves.[7][11]

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Verify Fume Hood & Spill Kit prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 Enter Hood handle2 Perform Procedure (Minimize Splashes) handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 Exit Hood post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect All Waste (Chemical & Contaminated PPE) post3->disp1 disp2 Label & Seal Hazardous Waste Container disp1->disp2

Caption: Safe Handling Workflow Diagram.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][10] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[1][2]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult or symptoms occur, seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][10] Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[14]

    • Wearing full PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical spill kit.[4][6]

    • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[3][4]

    • Do not allow the spill to enter drains.[10][16]

Disposal Plan

All waste materials containing 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone must be treated as hazardous chemical waste.

  • Chemical Waste: Collect the compound and any solutions in a designated, properly labeled, and sealable hazardous waste container.[4][17]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing papers, and pipette tips, must be collected in a sealed container and disposed of as hazardous waste.[14]

  • Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain or in general trash.[16][17]

References

  • Thermo Fisher Scientific. (2025, September 12).
  • 4-Safety. (2024, November 4).
  • Fisher Scientific. (2024).
  • BASF. (2025, January 29).
  • CDH Fine Chemical. (n.d.).
  • GZ Industrial Supplies. (2025, May 26).
  • Merck Millipore. (n.d.).
  • Cayman Chemical. (2024, August 30).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Institute for Molecular Biology & Biophysics. (n.d.).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • BenchChem. (2025). Personal protective equipment for handling Propyphenazone-d3.
  • Angene Chemical. (2025, November 16). Safety Data Sheet for (2,5-Dimethylphenyl)(phenyl)methanone.
  • FENS. (n.d.).
  • Tokyo Chemical Industry. (2025, November 20).
  • Utah State University. (n.d.).

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.